2-(Pyrrolidin-1-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-7-3-1-2-4-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNXMNCBXHYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328861 | |
| Record name | pyrrolidin-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37386-15-5 | |
| Record name | pyrrolidin-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37386-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Pyrrolidin-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-(pyrrolidin-1-yl)acetic acid and its hydrochloride salt. The information presented herein is essential for professionals in drug discovery and development, offering critical data for predicting the compound's behavior in biological systems. This document includes a summary of quantitative data, detailed experimental protocols for key physicochemical parameters, and visualizations of experimental workflows and potential biological interactions.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound and its hydrochloride salt. It is important to distinguish between the free acid and its salt form, as their properties can differ significantly.
This compound
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| CAS Number | 37386-15-5 | [1] |
| Appearance | Solid | - |
| Predicted pKa | Not explicitly found | - |
| Predicted logP | -0.21 to 1.33 (Consensus: ~0.33) | - |
| Solubility | Soluble in water | [2] |
This compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C6H12ClNO2 | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| CAS Number | 6628-74-6 | [3][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Not explicitly found | - |
| Boiling Point | Not explicitly found | - |
| Solubility | Soluble in water | [2] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring pKa and logP, two critical parameters for drug development.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[5][6]
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the acid is half-neutralized.[7] This corresponds to the inflection point on the titration curve.[5][8]
Methodology:
-
Preparation of Solutions:
-
Calibration:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
-
Titration:
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
For an acidic compound, titrate with the standardized strong base, adding the titrant in small, precise increments. For a basic compound, titrate with a strong acid.[9]
-
Record the pH after each addition of the titrant, allowing the reading to stabilize.[5]
-
-
Data Analysis:
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption. The shake-flask method is the gold standard for experimental logP determination.[11][12]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.[13]
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[11]
-
-
Partitioning:
-
Dissolve a known amount of the compound in one of the pre-saturated phases.
-
Combine the two phases in a flask and shake vigorously to facilitate partitioning. The shaking time should be sufficient to reach equilibrium.[12]
-
Allow the mixture to stand until the two phases have completely separated.[12]
-
-
Analysis:
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].
-
The logP is then calculated as log10(P).[13]
-
Visualizations
The following diagrams illustrate a general workflow for physicochemical property determination and a conceptual representation of the potential biological relevance of pyrrolidine-containing compounds.
Experimental Workflow for Physicochemical Profiling.
Generalized Neurological Signaling Pathway Modulation.
Biological Context and Potential Applications
The pyrrolidine ring is a common scaffold in many biologically active molecules and approved drugs.[15][16] Derivatives of pyrrolidine have been investigated for a wide range of therapeutic applications, including their effects on the central nervous system.[2] Some pyrrolidine derivatives have shown potential in the context of neurodegenerative diseases like Alzheimer's disease by exhibiting anti-inflammatory and neuroprotective effects.[17][18] For instance, pyrrolidine dithiocarbamate has been shown to attenuate the increase of β-amyloid in the brain and improve long-term neurological outcomes in animal models of transient focal brain ischemia.[19]
While specific signaling pathways for this compound are not well-documented in the available literature, its structural similarity to other neuroactive compounds suggests it could potentially interact with various receptors and signaling pathways in the central nervous system.[2] The pyrrolidine moiety can be crucial for achieving desired pharmacological properties.[15] Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound | CAS 37386-15-5 [matrix-fine-chemicals.com]
- 2. Buy this compound Hydrochloride | 6628-74-6 [smolecule.com]
- 3. 6628-74-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. This compound hydrochloride | 6628-74-6 [sigmaaldrich.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. acdlabs.com [acdlabs.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. nbinno.com [nbinno.com]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of pyrrolidine dithiocarbamate on beta-amyloid (25-35)-induced inflammatory responses and memory deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyrrolidin-1-yl)acetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, primarily serving as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents. The pyrrolidine moiety is a prevalent feature in numerous biologically active molecules, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, CAS numbers, synthesis protocols, and its application in the development of drugs targeting the central nervous system (CNS), inflammation, and pain.
Compound Identification and Chemical Structure
This compound is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring N-substituted with an acetic acid group. It is most commonly available and utilized as its hydrochloride salt to improve stability and solubility.
Chemical Structure:
-
This compound:
(Image generated for illustrative purposes) -
This compound hydrochloride:
(Image generated for illustrative purposes)
Table 1: Compound Identification
| Identifier | This compound | This compound hydrochloride |
| IUPAC Name | This compound | This compound;hydrochloride |
| CAS Number | 37386-15-5 | 6628-74-6[4][5] |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂[4] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol [4] |
| Appearance | - | White to off-white crystalline solid[4] |
| Solubility | - | Soluble in water[4] |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired scale and the availability of starting materials.
General Synthesis of this compound Hydrochloride
A common method for the preparation of this compound hydrochloride involves the direct reaction of pyrrolidine with a haloacetic acid, followed by salt formation.[4]
Experimental Protocol: Direct Amine Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in a suitable solvent under acidic conditions.
-
Addition of Pyrrolidine: Slowly add pyrrolidine to the solution. An exothermic reaction may occur, and cooling may be necessary.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
Hydrochloride Formation: The crude this compound is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.[4]
-
Purification: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride.
Synthesis of N-Substituted 2-(Pyrrolidin-1-yl)acetamides
A significant application of this compound is in the synthesis of N-substituted acetamide derivatives, which have shown a range of biological activities.[6][7]
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., DCC, EDC) and an activator (e.g., HOBt).
-
Addition of Amine: To this mixture, add the desired primary or secondary amine.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-(Pyrrolidin-1-yl)acetamide.
A logical workflow for the synthesis and subsequent evaluation of these compounds is depicted below.
Caption: General workflow for the synthesis and biological evaluation of 2-(Pyrrolidin-1-yl)acetamide derivatives.
Applications in Drug Discovery and Biological Activity
Derivatives of this compound have been investigated for a variety of pharmacological activities, with a significant focus on their potential as CNS agents, analgesics, and anti-inflammatory drugs.
Central Nervous System (CNS) Activity
The pyrrolidine ring is a key structural motif in many CNS-active compounds.[1][3] Derivatives of this compound are explored for their potential to modulate neurotransmitter systems.[4] While specific data for the parent compound is limited in the public domain, related structures, such as 2-oxo-1-pyrrolidine derivatives, are known to be used in the treatment of neurological disorders like epilepsy.
Analgesic and Anti-inflammatory Activity
Recent studies have demonstrated the potential of N-substituted 2-(Pyrrolidin-1-yl)acetamides as analgesic and anti-inflammatory agents. These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[6][7]
Table 2: Representative Biological Activity of N-Aryl-2-(pyrrolidin-1-yl)acetamide Derivatives
| Compound ID | In Vivo Analgesic Activity (% Protection) | In Vivo Anti-inflammatory Activity (% Inhibition) |
| A-1 | 58.2 | 65.4 |
| A-4 | 68.5 | 55.8 |
| Standard (Diclofenac) | 75.6 | 72.3 |
| Data is representative and adapted from literature for illustrative purposes.[6][7] |
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Swiss albino mice are typically used.
-
Compound Administration: Test compounds, a standard drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a writhing-inducing agent (e.g., 1% acetic acid) is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
Data Analysis: The percentage protection against writhing is calculated for each group compared to the control group.
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
-
Animal Model: Wistar rats are commonly used.
-
Compound Administration: Test compounds, a standard drug, and a vehicle control are administered orally.
-
Induction of Edema: After one hour, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups relative to the control group.
The underlying mechanism of action for the anti-inflammatory effects of these derivatives is often linked to the inhibition of the COX pathway, which is a key target in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Simplified diagram of the cyclooxygenase pathway and the inhibitory action of 2-(pyrrolidin-1-yl)acetamide derivatives.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the biological potential of its derivatives make it an attractive starting point for the design of novel therapeutics. The demonstrated analgesic and anti-inflammatory properties of N-substituted 2-(Pyrrolidin-1-yl)acetamides highlight a promising avenue for further research and development of new, effective, and potentially safer anti-inflammatory drugs. Future investigations should focus on elucidating the specific molecular targets and detailed mechanisms of action of these compounds to optimize their therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Buy this compound Hydrochloride | 6628-74-6 [smolecule.com]
- 5. 6628-74-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Pyrrolidin-1-yl)acetic acid (CAS No: 37386-15-5), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The key data points are summarized below.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Ion | [M+H]⁺ |
| Calculated Mass | 129.1 |
| Measured Mass | 130.1 |
Note: The measured mass reflects the protonated molecule.
Due to the limited availability of public domain experimental spectra, typical and predicted data for NMR and IR are presented.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | s | 2H | -CH₂- (acetic acid moiety) |
| ~2.7 | t | 4H | -N-CH₂- (pyrrolidine ring) |
| ~1.8 | m | 4H | -CH₂-CH₂- (pyrrolidine ring) |
| ~11-13 | br s | 1H | -COOH |
Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (carboxylic acid) |
| ~60 | -CH₂- (acetic acid moiety) |
| ~54 | -N-CH₂- (pyrrolidine ring) |
| ~24 | -CH₂-CH₂- (pyrrolidine ring) |
Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2500-3300 | O-H stretch (broad, characteristic of carboxylic acid) |
| 2960-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid dimer) |
| ~1640 | O-H bend (in-plane) |
| ~1400 | C-H bend |
| ~1250 | C-O stretch |
| ~920 | O-H bend (out-of-plane, broad) |
Sample phase: KBr pellet or ATR.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Synthesis of this compound
A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative, followed by hydrolysis. A typical procedure is as follows:
-
Reaction: Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.
-
Hydrolysis: The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong acid, such as 8N HCl, by heating the mixture at 95°C for 16 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated. The product is then extracted and the solvent is removed by distillation to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or deuterium oxide).
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C acquisitions. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid from Pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(pyrrolidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The document details established synthetic routes from pyrrolidine, including comprehensive experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrrolidine ring N-substituted with an acetic acid moiety, makes it a versatile scaffold for the development of novel therapeutic agents. The pyrrolidine motif is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide focuses on the practical synthesis of this compound from readily available starting materials.
Synthetic Routes
The most direct and widely employed method for the synthesis of this compound from pyrrolidine is through N-alkylation . This can be achieved via two primary pathways:
-
Direct Alkylation with a Haloacetic Acid: This one-step method involves the reaction of pyrrolidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
-
Alkylation with a Haloacetic Acid Ester followed by Hydrolysis: This two-step approach involves the initial N-alkylation of pyrrolidine with an ester of a haloacetic acid (e.g., ethyl chloroacetate or ethyl bromoacetate) to form the corresponding ester intermediate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
This guide will provide detailed protocols for both approaches.
Experimental Protocols
Method 1: Direct Alkylation with Chloroacetic Acid
This method offers a straightforward, one-pot synthesis of the target compound.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid (1.0 equivalent) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).
-
Addition of Base: To this solution, add a base (2.0-2.2 equivalents), such as sodium carbonate or potassium carbonate, portion-wise with stirring.
-
Addition of Pyrrolidine: Slowly add pyrrolidine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Acidify the filtrate to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid).
-
Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.
Quantitative Data Summary (Method 1):
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | Reflux |
Method 2: Alkylation with Ethyl Chloroacetate and Subsequent Hydrolysis
This two-step method can sometimes offer better control and higher purity of the final product.
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in an aprotic solvent like acetonitrile or acetone.
-
Addition of Ester: Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: The crude ethyl 2-(pyrrolidin-1-yl)acetate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl 2-(pyrrolidin-1-yl)acetate
Reaction Scheme:
Experimental Procedure:
-
Basic Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). Heat the mixture to reflux for 2-4 hours.
-
Acidic Work-up: After cooling, acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of 3-4.
-
Isolation and Purification: The product can be isolated and purified as described in Method 1.
Quantitative Data Summary (Method 2):
| Parameter | Step 1: Esterification | Step 2: Hydrolysis | Overall |
| Typical Yield | 80-90% | 85-95% | 68-85% |
| Purity (by HPLC) | >97% | >98% | >98% |
| Reaction Time | 12-24 hours | 2-4 hours | - |
| Reaction Temperature | Room Temperature | Reflux | - |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, δ) | ~3.4 (s, 2H, -CH₂-COOH), ~2.7 (t, 4H, -N-(CH₂)₂-), ~1.8 (quintet, 4H, -(CH₂)₂-) |
| ¹³C NMR (CDCl₃, δ) | ~173 (-COOH), ~58 (-CH₂-COOH), ~54 (-N-(CH₂)₂-), ~24 (-(CH₂)₂-) |
| Mass Spectrometry (ESI+) | m/z = 130.08 [M+H]⁺ |
| Melting Point | 128-132 °C |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthetic Methods
This diagram outlines the decision-making process for choosing a synthetic route.
Caption: Decision diagram for selecting a synthetic route.
Conclusion
This technical guide provides detailed and practical methodologies for the synthesis of this compound from pyrrolidine. Both the direct alkylation and the two-step ester alkylation/hydrolysis routes are presented with comprehensive experimental protocols and expected quantitative outcomes. The provided information is intended to enable researchers and scientists in the field of drug development to efficiently synthesize this important building block for their research endeavors. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(Pyrrolidin-1-yl)acetic acid hydrochloride. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound hydrochloride is a pyrrolidine derivative with the chemical formula C₆H₁₂ClNO₂.[1] It is the hydrochloride salt of this compound. This compound presents as a white to off-white crystalline solid and is known to be soluble in water.[1]
Table 1: Physicochemical Data for this compound hydrochloride
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not available | Data not found in public literature. |
| Solubility | Soluble in water | [1] |
| pKa | Not available | Data not found. A predicted pKa for the structurally similar (S)-2-(pyrrolidin-3-yl)acetic acid is 4.43 ± 0.10. |
Synthesis
Generalized Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound hydrochloride based on common synthetic routes for similar compounds.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound hydrochloride are not publicly available. However, a general procedure for the direct alkylation method is described below. This should be considered a conceptual outline and would require optimization for specific laboratory conditions.
Conceptual Protocol: Direct Alkylation of Pyrrolidine
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, dissolve pyrrolidine in a suitable solvent.
-
Reagent Addition: Slowly add an equimolar amount of chloroacetic acid to the solution. The reaction is typically performed under acidic conditions.[1]
-
Reaction Monitoring: The reaction mixture is stirred, and the progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, for example, by recrystallization from an appropriate solvent system, to yield this compound hydrochloride.
Spectroscopic Data
While specific spectroscopic data for this compound hydrochloride is not widely published, the expected spectral characteristics can be inferred from its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the pyrrolidine ring and the α-acetic acid protons. The chemical shifts would be influenced by the neighboring nitrogen and carbonyl groups. |
| ¹³C NMR | Resonances for the four distinct carbons of the pyrrolidine ring, the methylene carbon of the acetate group, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching vibrations. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z = 129.16) and fragmentation patterns typical of pyrrolidine derivatives. |
Biological Activity and Potential Applications
This compound hydrochloride and related pyrrolidine derivatives have garnered interest for their potential biological activities, particularly their effects on the central nervous system (CNS).[1]
Central Nervous System Activity
Research indicates that this compound may act as a modulator of neurotransmitter systems.[1] The pyrrolidine scaffold is a common feature in many CNS-active drugs, including nootropics and anticonvulsants. The mechanism of action for many pyrrolidine derivatives involves the modulation of neurotransmitter release and uptake, potentially influencing synaptic activity.[1]
The racetam class of drugs, which share a pyrrolidone nucleus, are known to modulate central neurotransmitters like acetylcholine and glutamate.[2] Some racetams act as positive allosteric modulators of AMPA receptors.[2] While the specific targets of this compound hydrochloride have not been fully elucidated, its structural similarity to other CNS-active pyrrolidine-containing compounds suggests it may interact with various receptors and transporters in the brain.[1]
Applications in Research and Drug Discovery
Due to its potential biological activity, this compound hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules targeting neurological conditions.[1] It is also utilized in biochemical assays to investigate receptor interactions and neurotransmission.[1]
Safety and Toxicology
The available safety information indicates that this compound hydrochloride can cause skin and eye irritation.[1]
Table 3: Toxicological and Safety Information
| Hazard | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Conclusion
This compound hydrochloride is a chemical compound with potential applications in neuroscience research and as a building block for the synthesis of novel therapeutics. While a comprehensive dataset on its physicochemical and toxicological properties is not yet publicly available, the existing information suggests it is a compound of interest for further investigation. Researchers working with this compound should adhere to appropriate safety protocols due to its irritant nature. Future studies are warranted to fully characterize its biological mechanism of action and therapeutic potential.
References
Biological Activity of 2-(Pyrrolidin-1-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-(pyrrolidin-1-yl)acetic acid derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis, experimental protocols for activity assessment, and quantitative biological data to support further research and development in this promising area of medicinal chemistry.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this compound, which combine the pyrrolidine moiety with a flexible acetic acid side chain, have emerged as a versatile class of compounds with significant therapeutic potential. These derivatives have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to provide an in-depth resource for professionals in the field of drug discovery and development, summarizing the key findings and methodologies related to these compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the carboxylic acid group into amides, esters, or hydrazides. A common starting material is this compound, which can be activated for coupling reactions.
A general synthetic approach involves the reaction of this compound with an activating agent such as thionyl chloride to form the acyl chloride, which is then reacted with a variety of nucleophiles (amines, alcohols, hydrazines) to yield the desired derivatives. For instance, the synthesis of N-substituted 2-(pyrrolidin-1-yl)acetamides can be achieved by condensing this compound with the appropriate amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the acid to its acid chloride followed by reaction with the amine.
One specific example is the synthesis of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives, which have shown notable anti-inflammatory and analgesic activities.[3] This synthesis involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various substituted anilines in ethanol with a catalytic amount of glacial acetic acid.[3]
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Quantitative Anticancer Data
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for a selection of this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT-116 (Colon) | 2.80 ± 0.20 | [4] |
| 1b | Spirooxindole-pyrrolidine | HepG2 (Liver) | 0.85 ± 0.20 | [4] |
| 1c | Spirooxindole-pyrrolidine | MCF-7 (Breast) | 4.00 ± 0.29 | [4] |
| 2a | Pyrrolidinone-hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | [5] |
| 2b | Pyrrolidinone-hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 | [5] |
| 2c | Pyrrolidinone-hydrazone | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [5] |
| 3a | Tetrazolyl-triazole-pyrrolidine | HeLa (Cervical) | 0.32 ± 1.00 | [6] |
| 3b | Tetrazolyl-triazole-pyrrolidine | HeLa (Cervical) | 1.80 ± 0.22 | [6] |
| 4a | 1,3,4-Oxadiazolethione | A549 (Lung) | Reduces viability to 28.0% | [7] |
| 4b | 4-Aminotriazolethione | A549 (Lung) | Reduces viability to 29.6% | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]
Materials:
-
96-well microplate
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS)
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 25, 50, 100 µM) and incubate for another 24-48 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Anti-inflammatory Activity
Several this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and N-acylethanolamine acid amidase (NAAA).
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit COX and NAAA enzymes, with results expressed as IC50 values. In vivo studies, such as the carrageenan-induced paw edema model in rats, are also used to assess their efficacy.
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | In Vivo Activity (% Inhibition) | Reference |
| 5a | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide | COX-1 | - | - | [3] |
| 5b | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide | COX-2 | - | High | [3] |
| 6a | Pyrrolidine amide | NAAA | 2.12 | - | [5] |
| 6b | Pyrrolidine amide | NAAA | 1.5 ± 0.22 | High (LPS-induced ALI model) | [10] |
| 7a | Pyrrolidinone | LOX | 80 ± 5 | - | [7] |
| 7b | Pyrrolidinone | LOX | 70.5 ± 3 | 47% (Rat paw edema) | [7] |
| 8a | Pyrrolidine-2,5-dione | COX-2 | 5.79 | - | [10] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[11]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound derivatives (test compounds)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (control, reference, and test groups).
-
Administer the test compounds or the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways
COX-2 Inhibition: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation.[12] COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Inhibition of COX-2 by this compound derivatives reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[13]
NAAA Inhibition: N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[2] Inhibition of NAAA by certain this compound derivatives leads to an increase in the endogenous levels of PEA, which in turn activates peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that downregulates the expression of pro-inflammatory genes.[14]
Antimicrobial Activity
Certain derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 9a | Pyrrolidine acetamide | S. pyogenes | 37.5 | [15] |
| 9b | Pyrrolidine acetamide | E. coli | 125 | [15] |
| 10a | Pyrrolidinone | S. aureus | - | [16] |
| 10b | Pyrrolidinone | E. coli | - | [16] |
| 11a | 2-Pyrrolidone-5-carboxylic acid | P. putida | 0.3% (pH 5.44) | [17] |
| 11b | 2-Pyrrolidone-5-carboxylic acid | E. cloacae | 0.1% (pH 5.08) | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of antimicrobial agents.[1]
Materials:
-
96-well microplate
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound derivatives (test compounds)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microplate.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a summary of key quantitative data to facilitate the advancement of these compounds towards potential therapeutic applications. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of these derivatives for future clinical development.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine dithiocarbamate (PDTC) inhibits inflammatory signaling via expression of regulator of calcineurin activity 1 (RCAN1): Anti-inflammatory mechanism of PDTC through RCAN1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]
- 13. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 16. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 17. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Technical Guide to Diverse Mechanisms of Action in Drug Discovery
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its non-planar, sp³-hybridized structure allows for extensive three-dimensional exploration of chemical space, contributing to the stereochemical complexity and target-binding specificity of drug candidates.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of action for three distinct classes of pyrrolidine-containing compounds: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Racetams, and Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PHD) inhibitors.
Enzyme Inhibition: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[5] These compounds competitively and reversibly block the action of the DPP-4 enzyme.[6]
Mechanism of Action
The primary mechanism of DPP-4 inhibitors is to prevent the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis.[7][8] By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP.[9] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[4][9] The glucose-dependent nature of their action minimizes the risk of hypoglycemia.[6][7]
Quantitative Data: In Vitro Inhibitory Potency
The inhibitory potency of various gliptins against the DPP-4 enzyme is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | ~19 - 24 | [10] |
| Vildagliptin | ~62 | [10] |
| Saxagliptin | ~50 | [10] |
| Linagliptin | ~1 | [10] |
| Alogliptin | ~24 | [10] |
Note: IC₅₀ values can vary based on experimental conditions.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against DPP-4.
1. Principle: The assay measures the activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC. Upon cleavage by DPP-4, the free 7-Amino-4-methylcoumarin (AMC) is released, which produces a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
2. Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DPP-4 Substrate: H-Gly-Pro-AMC
-
DPP-4 Inhibitor (e.g., Sitagliptin as a positive control)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DPP-4 Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme Incubation: In a 96-well plate, add 25 µL of the diluted test compound or control to duplicate wells. Add 50 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to each well, except for the blank (buffer only).
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of the DPP-4 substrate (H-Gly-Pro-AMC) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 15-30 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope of ΔFLU/minute) for each well from the linear portion of the curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Slope_Inhibitor / Slope_EnzymeControl)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Receptor Modulation: Racetams
Racetams are a class of drugs, many of which are considered nootropics, that share a common 2-oxo-pyrrolidine nucleus.[12][13] While their exact mechanisms are not fully elucidated, a primary mode of action is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[12][13]
Mechanism of Action
Racetams like piracetam and aniracetam act as positive allosteric modulators (PAMs) of AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.[14][15] They bind to a distinct site on the receptor, separate from the glutamate binding site.[14][16] This binding event does not activate the receptor directly but enhances its response to glutamate. The modulation slows the receptor's deactivation and desensitization kinetics, leading to a prolonged influx of cations (Na⁺ and Ca²⁺) upon glutamate binding.[16] This enhancement of glutamatergic neurotransmission is believed to underlie the cognitive-enhancing effects attributed to these compounds.[17]
Quantitative Data: Potentiation of AMPA Receptor Currents
Quantitative data for racetams often involves measuring the extent to which they potentiate agonist-evoked currents in electrophysiology experiments. Data for the prototypical compound, piracetam, is limited, but related analogs demonstrate clear potentiation.
| Compound | Preparation | Effect | Reference |
| Aniracetam | HEK 293 cells expressing GluR2 | Slows deactivation of quisqualate-evoked currents | [16] |
| CX614 | HEK 293 cells expressing GluR2 | Potently slows deactivation of quisqualate-evoked currents | [16] |
| PF-4778574 | C57BL/6J mice | Dose-dependently increased cerebellum cGMP (a marker of AMPA receptor activation) | [18] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure the modulatory effects of a racetam compound on AMPA receptor-mediated currents in cultured neurons or brain slices.[2][19][20]
1. Principle: The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire cell membrane. By holding the cell at a fixed voltage (voltage-clamp), one can record the currents evoked by the application of an AMPA receptor agonist (like glutamate or AMPA) and observe how these currents are altered by the co-application of a modulator like a racetam.
2. Materials:
-
Cell Preparation: Cultured neurons or acutely prepared brain slices.
-
External Solution (aCSF): e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES, pH adjusted to 7.2.
-
Pharmacological Agents: AMPA (agonist), Tetrodotoxin (TTX, to block voltage-gated Na⁺ channels), Picrotoxin (to block GABAₐ receptors), D-AP5 (to block NMDA receptors), and the test racetam compound.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, recording chamber, borosilicate glass capillaries for pipettes.
-
Preparation: Place the cell culture or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Pipette Positioning: Pull a glass pipette to a resistance of 3-7 MΩ and fill it with the internal solution. Using the micromanipulator, approach a target neuron under microscopic guidance.
-
Seal Formation: Apply gentle positive pressure to the pipette. Once touching the cell, release the pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the membrane patch, establishing electrical and physical continuity between the pipette and the cell interior.
-
Recording:
-
Set the amplifier to voltage-clamp mode, holding the membrane potential at -70 mV.
-
Perfuse the slice with aCSF containing TTX, Picrotoxin, and D-AP5 to isolate AMPA receptor-mediated currents.
-
Establish a baseline recording. Apply a brief pulse of AMPA via the perfusion system to evoke an inward current.
-
Co-apply the test racetam compound with AMPA and record the evoked current.
-
-
Data Analysis: Compare the amplitude, rise time, and decay kinetics of the AMPA-evoked currents in the absence and presence of the racetam. An increase in the peak amplitude or a slowing of the decay time constant indicates positive allosteric modulation.
Hypoxia Pathway Modulation: HIF Prolyl-Hydroxylase (PHD) Inhibitors
HIF-PHD inhibitors are a novel class of oral medications developed to treat anemia associated with chronic kidney disease.[15] These drugs mimic the body's natural response to hypoxia (low oxygen).
Mechanism of Action
Under normal oxygen (normoxic) conditions, the transcription factor Hypoxia-Inducible Factor-alpha (HIF-α) is hydroxylated on specific proline residues by PHD enzymes.[21] This hydroxylation targets HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation.[6] HIF-PHD inhibitors are 2-oxoglutarate mimetics that bind to the active site of PHD enzymes, competitively inhibiting their activity.[22][23] This inhibition prevents HIF-α hydroxylation, causing it to stabilize and accumulate. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on DNA, activating the transcription of target genes, including erythropoietin (EPO), which stimulates red blood cell production.[21][24]
Quantitative Data: In Vitro Inhibitory Potency
The potency of HIF-PHD inhibitors is assessed by their IC₅₀ values against the three main PHD isoforms.
| Inhibitor | PHD1 IC₅₀ (µM) | PHD2 IC₅₀ (µM) | PHD3 IC₅₀ (µM) | Reference |
| Daprodustat | 0.0035 | 0.0222 | 0.0055 | [23] |
| Vadadustat | 0.0154 | 0.0118 | 0.0076 | [23] |
| Molidustat | 0.480 | 0.280 | 0.450 | [23] |
| Roxadustat | - | 0.027 - 0.591 | - | [23][25] |
Note: IC₅₀ values can vary depending on the assay conditions. Roxadustat data is less consistent across sources.
Experimental Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This protocol describes a high-throughput method to measure PHD2 inhibition.[6]
1. Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the hydroxylation of a biotinylated HIF-1α peptide substrate by the PHD2 enzyme. A specific antibody that recognizes the hydroxylated proline residue is conjugated to an acceptor bead, while streptavidin-coated donor beads bind to the biotin on the peptide. When the peptide is hydroxylated, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibition of PHD2 reduces hydroxylation and thus decreases the signal.
2. Materials:
-
Recombinant human PHD2 enzyme (catalytic domain)
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Cofactors: Ferrous sulfate (Fe(II)), L-ascorbic acid, 2-oxoglutarate (2-OG)
-
Test compounds and positive control (e.g., Roxadustat)
-
AlphaScreen reagents: Streptavidin-Donor beads, anti-hydroxyproline Antibody-Acceptor beads.
-
384-well ProxiPlate
3. Procedure: [6]
-
Compound Plating: Dispense test compounds and controls into a 384-well plate.
-
Enzyme/Cofactor Addition: Prepare a mix of PHD2 enzyme, Fe(II), and ascorbic acid in assay buffer. Add this mixture to the wells and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing the biotinylated HIF-1α peptide and 2-OG. Add this mix to the wells to start the enzymatic reaction. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Detection: Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads. Incubate in the dark for 60 minutes to allow bead binding.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate percent inhibition relative to uninhibited controls and determine IC₅₀ values by fitting the data to a dose-response curve.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 4. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Sitagliptin - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. lifetechindia.com [lifetechindia.com]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Racetam - Wikipedia [en.wikipedia.org]
- 14. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cereflexlabs.com [cereflexlabs.com]
- 16. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 22. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Activation of the hypoxia-inducible factor pathway by roxadustat improves glucose metabolism in human primary myotubes from men - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(Pyrrolidin-1-yl)acetic Acid Interactions: A Technical Guide
Introduction
2-(Pyrrolidin-1-yl)acetic acid is a heterocyclic compound featuring a pyrrolidine ring, a common scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The pyrrolidine ring system is a key component in the design of various therapeutic agents. In silico modeling provides a powerful, cost-effective, and rapid approach to investigate the potential biological targets and interactions of such molecules before their synthesis and experimental testing. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound, drawing upon established computational methodologies applied to similar pyrrolidine derivatives. The guide is intended for researchers, scientists, and drug development professionals.
Computational Workflow
A typical in silico investigation for a novel or uncharacterized small molecule like this compound involves a multi-step process. This workflow is designed to predict potential biological targets, characterize the binding interactions, and assess the molecule's drug-like properties.
Detailed Methodologies
This section provides detailed protocols for the key computational experiments in the in silico workflow.
2.1. Ligand Preparation
The initial step involves generating a high-quality 3D structure of this compound.
-
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94 (Merck Molecular Force Field). This step is crucial for obtaining a low-energy, stable conformation.
-
Charge Assignment: Assign partial charges to the atoms. The Gasteiger-Hückel method is a commonly used approach.
-
File Format Conversion: Save the prepared ligand structure in a format compatible with docking software, such as .mol2 or .pdbqt.
-
2.2. Target Identification
Identifying potential protein targets is a critical step. This can be achieved through various computational approaches.
-
Protocol:
-
Similarity-Based Searching: Use the chemical structure of this compound to search databases like ChEMBL or PubChem for structurally similar compounds with known biological activities.
-
Reverse Docking: Screen the ligand against a large library of protein binding sites to identify potential targets.
-
Literature Review: Based on studies of pyrrolidine derivatives, potential target classes could include neuraminidases, lipases, kinases, and proteases.[2][3]
-
2.3. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign partial charges.
-
Binding Site Definition: Define the binding site, often based on the location of a co-crystallized ligand or through cavity detection algorithms.
-
Docking Simulation: Use software like AutoDock Vina, SURFLEX-DOCK, or Glide to perform the docking calculations.[4][5] The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.
-
Pose Analysis: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site residues.
-
2.4. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction.
-
Protocol:
-
System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.
-
Production Run: Run the simulation for a specified time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key interactions.
-
Data Presentation
Quantitative data from in silico studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Neuraminidase | 2HU4 | -6.8 | Arg118, Asp151, Arg371 |
| Pancreatic Lipase | 1LPB | -7.5 | Gly76, Phe77, Asp79, His151 |
| Acetylcholinesterase | 4EY7 | -8.2 | Trp84, Phe330, Tyr334 |
| Mcl-1 | 5W5J | -6.5 | Arg263, Met250, Val253 |
Table 2: Hypothetical ADMET Properties of this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 143.17 | < 500 |
| LogP | -0.5 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| CNS Active | Predicted: Yes | - |
Visualization of Interactions and Pathways
Visual representations are essential for understanding complex biological systems and computational workflows.
Conclusion
While direct experimental or in silico data for this compound is not extensively available in the public domain, the methodologies outlined in this guide provide a robust framework for its computational investigation. By leveraging techniques such as molecular docking, MD simulations, and ADMET prediction, researchers can gain significant insights into the potential bioactivity and drug-like properties of this compound. The findings from such studies on various pyrrolidine derivatives have successfully guided the design of novel inhibitors for a range of biological targets.[6][7][8] This in silico approach is a critical first step in the modern drug discovery pipeline, enabling the prioritization of compounds for further experimental validation.
References
- 1. nbinno.com [nbinno.com]
- 2. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of 2-(Pyrrolidin-1-yl)acetic Acid: A Pharmaceutical Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyrrolidin-1-yl)acetic acid is a key building block in the synthesis of a variety of pharmaceutical compounds, most notably the nootropic agent Piracetam. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a crucial intermediate in drug development. Detailed experimental protocols for its preparation and subsequent conversion to Piracetam are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide elucidates the proposed mechanism of action of Piracetam, a prominent drug synthesized from this intermediate, through a detailed signaling pathway diagram.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound, a derivative of this important heterocycle, serves as a versatile intermediate for introducing the pyrrolidinyl-acetyl moiety into larger molecular frameworks.[1] Its primary application lies in the synthesis of the racetam class of nootropic drugs, which are known for their cognitive-enhancing effects. This guide will focus on the synthesis of this compound and its subsequent utilization in the preparation of Piracetam.
Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 37386-15-5 | 6628-74-6 |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol |
| Appearance | - | White to off-white crystalline solid |
| Solubility | - | Soluble in water |
Table 2: Spectral Data of this compound
| Spectroscopy | Peak Assignments |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FTIR (cm⁻¹) | The infrared spectrum of a carboxylic acid typically shows a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which can obscure the C-H stretching peaks. A strong carbonyl (C=O) stretching absorption is expected around 1710 cm⁻¹ for a hydrogen-bonded dimer. Other characteristic peaks include C-O stretching and O-H bending. |
| Mass Spectrometry | Data not available in search results. |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of pyrrolidine with a haloacetic acid, typically chloroacetic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles.
Materials:
-
Pyrrolidine
-
Chloroacetic acid
-
Suitable solvent (e.g., water, ethanol)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a reaction vessel, dissolve chloroacetic acid in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of pyrrolidine to the cooled chloroacetic acid solution while maintaining the temperature.
-
Add a base to the reaction mixture to neutralize the hydrohalic acid formed during the reaction and to deprotonate the carboxylic acid.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent to remove impurities.[2][3]
-
The crude product can be further purified by recrystallization from a suitable solvent system.[2][3]
Application as a Pharmaceutical Intermediate: Synthesis of Piracetam
This compound is a direct precursor to 2-oxo-1-pyrrolidineacetamide, commonly known as Piracetam. The synthesis involves the amidation of the carboxylic acid group.
Experimental Workflow: From this compound to Piracetam
Caption: Synthetic workflow from starting materials to Piracetam.
Experimental Protocol: Synthesis of Piracetam from 2-Pyrrolidone (Alternative Route)
While direct amidation of this compound is feasible, a common industrial synthesis of Piracetam starts from 2-pyrrolidone. This multi-step process is provided for a comprehensive understanding. The process involves the formation of the sodium salt of 2-pyrrolidone, followed by condensation with an ester of chloroacetic acid, and finally amination.[4]
Step 1: Formation of Sodium 2-Pyrrolidonate
-
Dissolve 2-pyrrolidone in a suitable solvent.
-
React with a strong base like sodium methoxide to form the sodium salt.[4]
Step 2: Condensation with Ethyl Chloroacetate
-
To the solution of sodium 2-pyrrolidonate, add ethyl chloroacetate.
-
The reaction is a condensation reaction that forms ethyl 2-(2-oxopyrrolidin-1-yl)acetate.[4]
Step 3: Amination to form Piracetam
-
The resulting ester is then reacted with ammonia.
-
This amination step yields 2-oxo-1-pyrrolidineacetamide (Piracetam).[4]
-
The final product is isolated through crystallization and drying.[4] A typical yield for this process is around 76%.[4]
Biological Context: Mechanism of Action of Piracetam
As this compound is an intermediate, its biological activity is realized through the final drug product. The nootropic effects of Piracetam are believed to be mediated through a multi-faceted mechanism of action, primarily targeting the central nervous system.
Piracetam is thought to enhance cognitive functions such as learning and memory by modulating neurotransmitter systems.[5] It has been shown to influence the cholinergic and glutamatergic systems.[5] Specifically, it may increase the density of acetylcholine receptors and enhance the activity of AMPA and NMDA glutamate receptors, which are crucial for synaptic plasticity and long-term potentiation (LTP).[5] Furthermore, Piracetam is believed to improve the fluidity of neuronal cell membranes, which can enhance the function of various membrane-bound proteins and receptors, leading to better neuronal communication.[5]
Caption: Proposed mechanism of action of Piracetam.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and its role as a direct precursor to important drugs like Piracetam underscore its significance in medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and application, offering a valuable resource for professionals in the field of drug discovery and development. The elucidation of the mechanism of action of its derivatives continues to be an active area of research, with the potential for the development of new and improved therapeutic agents.
References
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics. The unique three-dimensional architecture, inherent chirality, and the ability of the nitrogen atom to act as a hydrogen bond acceptor or, when protonated, a donor, provide a versatile platform for designing molecules with finely tuned pharmacological profiles. This technical guide delves into the multifaceted role of the pyrrolidine scaffold, offering a comprehensive overview of its applications across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The Versatility of the Pyrrolidine Ring in Drug Design
The success of the pyrrolidine scaffold in drug discovery can be attributed to several key features.[1][2][3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] This three-dimensionality is crucial for exploring the pharmacophore space beyond the flat, two-dimensional structures of many aromatic ring systems.[1] Furthermore, the presence of stereogenic centers in many pyrrolidine derivatives allows for the development of highly selective and potent stereoisomers, a critical aspect in modern drug design to enhance efficacy and minimize off-target effects.[1][2]
The pyrrolidine moiety is a common feature in numerous natural products, particularly alkaloids, which have inspired the development of a wide range of synthetic bioactive compounds.[1] Its incorporation into drug molecules can also favorably modulate physicochemical properties, such as aqueous solubility and pharmacokinetic profiles.[4]
Therapeutic Applications of Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by drugs containing this motif.[5][6] These compounds have found applications in treating a diverse range of diseases, from central nervous system disorders to cancer and metabolic diseases.
Central Nervous System Disorders
Pyrrolidine derivatives have a long history in the treatment of CNS disorders. Procyclidine, an anticholinergic agent, is used to manage the symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[7][8] It acts by blocking muscarinic acetylcholine receptors in the brain, helping to restore the balance of neurotransmitter activity.[1][9]
Cancer
In oncology, the pyrrolidine scaffold is a key component of targeted therapies. For instance, certain pyrrolidine derivatives act as antagonists of the CXCR4 receptor, a chemokine receptor implicated in cancer metastasis.[5] By blocking the interaction of CXCR4 with its ligand, CXCL12, these compounds can inhibit the migration and invasion of cancer cells.[4][10]
Diabetes
The pyrrolidine ring is also found in a class of oral antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[11] These drugs work by preventing the breakdown of incretin hormones, which play a crucial role in regulating blood glucose levels.[12][13][14] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[12][13]
Quantitative Bioactivity of Pyrrolidine Derivatives
The following tables summarize the in vitro and in vivo activities of representative pyrrolidine-containing compounds across different therapeutic areas.
| Compound Class | Example Compound | Target | Assay | Activity (IC50/EC50/Ki) | Reference |
| Anticholinergic | Procyclidine | Muscarinic Acetylcholine Receptors | Receptor Binding Assay | - | [2][7] |
| Anticancer | Pyrrolidine-based CXCR4 Antagonist | CXCR4 | Calcium Flux Assay | 0.25 nM | [5] |
| Anticancer | Spiro[pyrrolidine-3,3'-oxindole] derivative (37e) | HDAC2, PHB2 | MTT Assay (MCF-7 cells) | 17 µM | [1] |
| Anticancer | Spiro[pyrrolidine-3,3'-oxindole] derivative (37e) | HDAC2, PHB2 | MTT Assay (HeLa cells) | 19 µM | [1] |
| Antidiabetic | Pyrrolidine sulfonamide derivative (23d) | DPP-IV | Enzyme Inhibition Assay | 11.32 µM | [11] |
| Antidiabetic | Polyhydroxylated pyrrolidine (Compound 29) | Aldose Reductase (ALR2) | Enzyme Inhibition Assay | 57% inhibition | [5] |
| Antibacterial | Pyrrolidine-thiazole derivative (51a) | - | Microdilution (B. cereus) | 21.70 µg/mL (MIC) | [11] |
| Antibacterial | Pyrrolidine-thiazole derivative (51a) | - | Microdilution (S. aureus) | 30.53 µg/mL (MIC) | [11] |
| Anticonvulsant | Pyrrolidine-2,5-dione-acetamide (69k) | - | Maximal Electroshock (MES) Test | 80.38 mg/kg (ED50) | [15] |
| Anticonvulsant | Pyrrolidine-2,5-dione-acetamide (69k) | - | 6 Hz Test | 108.80 mg/kg (ED50) | [15] |
Key Signaling Pathways Modulated by Pyrrolidine Scaffolds
The therapeutic effects of many pyrrolidine-containing drugs are achieved through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticholinergic Mechanism of Procyclidine
Procyclidine exerts its therapeutic effect in Parkinson's disease by antagonizing muscarinic acetylcholine receptors in the central nervous system. This action helps to re-establish the dopaminergic-cholinergic balance in the basal ganglia, which is disrupted in Parkinson's disease.
CXCR4 Signaling in Cancer Metastasis
The CXCL12-CXCR4 signaling axis plays a critical role in cancer metastasis. The binding of CXCL12 to the CXCR4 receptor on cancer cells activates downstream pathways that promote cell migration, invasion, and survival. Pyrrolidine-based CXCR4 antagonists block this interaction, thereby inhibiting metastasis.
References
- 1. mims.com [mims.com]
- 2. Procyclidine hydrochloride | C19H30ClNO | CID 207841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rxhive.zynapte.com [rxhive.zynapte.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 14. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 15. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This document provides detailed application notes and experimental protocols for the synthesis of 2-(pyrrolidin-1-yl)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry, particularly in the development of nootropic agents.
The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds.[1][2] Derivatives of this compound, particularly those incorporating an amide functionality, have attracted considerable interest for their potential to modulate central nervous system activity.[3][4] Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer an efficient and versatile platform for the synthesis of diverse libraries of these derivatives.[5][6][7]
General Synthesis Strategy: The Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful one-pot process that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acylamino amide derivatives.[6] For the synthesis of this compound derivatives, pyrrolidine serves as the amine component. The general workflow for this synthesis is outlined below.
References
- 1. Racetam - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]
- 5. benchchem.com [benchchem.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-(Pyrrolidin-1-yl)acetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)acetic acid is a key building block in the synthesis of peptoids, a class of peptide mimics that offer significant advantages in drug discovery and materials science. Peptoids, or N-substituted glycine oligomers, are structurally similar to peptides but feature side chains attached to the backbone nitrogen atoms rather than the alpha-carbon. This modification confers remarkable resistance to proteolytic degradation, enhancing their in vivo stability. The pyrrolidine moiety, a common scaffold in many biologically active compounds, can be readily introduced into peptoid structures using this compound, allowing for the exploration of novel chemical space and the development of therapeutics with improved pharmacokinetic properties.
The primary method for incorporating this compound and other primary or secondary amines into a growing peptoid chain is the "sub-monomer" solid-phase synthesis approach. This robust and versatile two-step method involves the acylation of a resin-bound amine with a haloacetic acid, followed by the nucleophilic displacement of the halide with the desired amine, in this case, pyrrolidine. This technique allows for the precise control of the sequence and the incorporation of a diverse range of functionalities.
These application notes provide detailed protocols for the use of this compound in solid-phase peptoid synthesis, along with data on expected purity and yield, and a discussion of the potential applications of the resulting pyrrolidine-containing peptoids.
Data Presentation
The efficiency of the sub-monomer synthesis method is generally high, with coupling efficiencies routinely exceeding 98%. While specific comparative data for this compound is not extensively published, the following tables provide illustrative data based on the synthesis of peptoids with similar cyclic amine-derived side chains.
| Amine Sub-monomer | Resin Type | Crude Purity (%) | Final Purity after Purification (%) | Overall Yield (%) | Reference |
| Pyrrolidine (Illustrative) | Rink Amide | ~85-95 | >98 | ~70-85 | General knowledge from peptoid synthesis |
| Piperidine | TentaGel S RAM | ~78 | >95 | Not Reported | [1] |
| Various Primary Amines | Rink Amide | 70-96 | >98 | Good | [2] |
| N-aryl glycines | Not Specified | Variable | High | Not Reported | [3] |
Table 1: Illustrative Purity and Yield of Peptoids Synthesized with Cyclic Amines. The data for pyrrolidine is an educated estimation based on the high efficiency of the sub-monomer method with similar amines. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylation Reagent | Bromoacetic Acid | Chloroacetic Acid | Iodoacetic Acid |
| Coupling Time | 30 min | 45 min | 20 min |
| Displacement Reagent | Pyrrolidine (2M in DMF) | Pyrrolidine (2M in NMP) | Pyrrolidine (1.5M in DMF) |
| Displacement Time | 60 min | 90 min | 45 min |
| Resulting Purity | High | High | High, potential for side reactions |
Table 2: Comparison of Reaction Conditions for the Sub-monomer Synthesis. Optimization of these parameters may be necessary for specific peptoid sequences to maximize yield and purity.
Experimental Protocols
Protocol 1: Manual Solid-Phase Sub-monomer Synthesis of a Pyrrolidine-Containing Peptoid
This protocol details the manual synthesis of a peptoid incorporating a 2-(Pyrrolidin-1-yl)glycine residue using the sub-monomer method on a Rink Amide resin.
Materials:
-
Rink Amide resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Bromoacetic acid, 1.2 M in DMF
-
N,N'-Diisopropylcarbodiimide (DIC), 1.2 M in DMF
-
Pyrrolidine, 2 M in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Acylation (Bromoacetylation):
-
Add the bromoacetic acid solution (10 eq. relative to resin loading) to the resin.
-
Add the DIC solution (10 eq.) to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the reagents and wash the resin with DMF (5x).
-
-
Nucleophilic Displacement with Pyrrolidine:
-
Add the pyrrolidine solution (20 eq.) to the bromoacetylated resin.
-
Agitate the mixture at room temperature for 60-120 minutes. The reaction can be monitored for completion using a Kaiser test (which should be negative).
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 3 and 4 with the desired sequence of amine sub-monomers to elongate the peptoid chain.
-
Final Washes: After the final displacement step, wash the resin with DMF (5x) and DCM (5x), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptoid pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Protocol 2: Automated Solid-Phase Peptoid Synthesis
The sub-monomer synthesis method is readily adaptable to automated peptide synthesizers. The following is a general guideline for setting up an automated protocol.
Synthesizer Setup:
-
Resin: Rink Amide resin (100-200 mesh).
-
Reagents:
-
Deprotection solution: 20% piperidine in DMF.
-
Acylation solution A: 1.2 M Bromoacetic acid in DMF.
-
Acylation solution B: 1.2 M DIC in DMF.
-
Amine sub-monomer solutions: 2 M solutions of each amine (including pyrrolidine) in DMF.
-
Wash solvents: DMF and DCM.
-
Automated Synthesis Cycle (per monomer):
-
Fmoc Deprotection (if starting with Fmoc-protected resin):
-
Treat with 20% piperidine/DMF (2 x 5 min).
-
Wash with DMF.
-
-
Acylation:
-
Deliver bromoacetic acid solution.
-
Deliver DIC solution.
-
Mix for 30 minutes.
-
Wash with DMF.
-
-
Displacement:
-
Deliver the desired amine sub-monomer solution (e.g., 2 M pyrrolidine/DMF).
-
Mix for 60-120 minutes.
-
Wash with DMF.
-
-
Repeat: The cycle is repeated for each monomer in the sequence.
-
Final Cleavage and Workup: Performed manually as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Sub-monomer Synthesis of a Pyrrolidine-Containing Peptoid.
Logical Relationship: Advantages of Pyrrolidine-Containing Peptoids
Caption: Advantages of Incorporating this compound into Peptoids.
Signaling Pathway: Potential Therapeutic Application
Given that specific signaling pathways for peptoids containing this compound are not yet widely elucidated, the following diagram illustrates a general mechanism by which such a peptoid could act as an inhibitor of a protein-protein interaction (PPI), a common goal in drug development. The pyrrolidine moiety can contribute to the binding affinity and specificity of the peptoid for its target.
Caption: General Mechanism of a Pyrrolidine-Containing Peptoid as a Protein-Protein Interaction Inhibitor.
Conclusion
This compound is a valuable building block for the synthesis of peptoids with enhanced stability and novel structural features. The sub-monomer solid-phase synthesis method provides a reliable and efficient means for its incorporation into peptoid sequences. The resulting pyrrolidine-containing peptoids are promising candidates for various applications, particularly in drug discovery, where their resistance to proteolysis and the unique conformational properties imparted by the pyrrolidine ring can be exploited to develop new therapeutics. The protocols and data presented here serve as a comprehensive guide for researchers venturing into the synthesis and application of this exciting class of peptidomimetics.
References
- 1. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 2. High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential techniques for the structural and functional characterization of novel pyrrolidine compounds. Pyrrolidine and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3][4] Accurate and thorough characterization is crucial for understanding their structure-activity relationships (SAR), mechanism of action, and potential for therapeutic development.
Structural Elucidation
The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure. The following techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5][6]
Application Note: For novel pyrrolidine compounds, ¹H NMR is used to determine the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides information on the number and types of carbon atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing the complete connectivity of the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube. The choice of solvent should be based on the compound's solubility.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR to ensure adequate resolution.
-
Shim the magnetic field to obtain optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass of a molecule, which allows for the determination of its elemental composition.[7][8][9][10]
Application Note: For novel pyrrolidine compounds, HRMS is critical for confirming the molecular formula. The high accuracy of the mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like many pyrrolidine derivatives. Other options include Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound (pyrrolidines, being basic, often ionize well in positive mode).
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.
-
Compare the calculated molecular formula with the expected formula.
-
Single-Crystal X-ray Diffraction
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13][14][15]
Application Note: This technique is invaluable for confirming the connectivity, conformation, and stereochemistry of chiral pyrrolidine compounds, which is often crucial for their biological activity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
The crystals should be of sufficient size (typically > 0.1 mm in all dimensions) and quality (transparent, without cracks or defects).[12]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
Physicochemical and Pharmacological Characterization
Once the structure is confirmed, the next step is to characterize the compound's physicochemical properties and biological activity.
Purity and Physicochemical Properties
Data Presentation:
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | pKa | Purity (%) |
| PYR-001 | C₁₈H₂₅N₃O₂ | 315.41 | 121-123 | 2.8 | 8.5 | >99 (HPLC) |
| PYR-002 | C₁₉H₂₇N₃O₂ | 329.44 | 135-137 | 3.1 | 8.3 | >99 (HPLC) |
| PYR-003 | C₁₇H₂₃N₃O₃ | 317.38 | 110-112 | 2.2 | 8.9 | >98 (HPLC) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vitro Biological Activity
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a common first step to evaluate the potential toxicity of a novel compound against cancer cell lines.[16][17][18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test pyrrolidine compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation:
| Compound ID | Cell Line | IC₅₀ (µM) after 48h |
| PYR-001 | HeLa | 15.2 |
| A549 | 25.8 | |
| PYR-002 | HeLa | 8.7 |
| A549 | 12.1 | |
| PYR-003 | HeLa | > 50 |
| A549 | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[19][20][21][22][23]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrrolidine compound in the broth medium.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-001 | 16 | 64 |
| PYR-002 | 8 | 32 |
| PYR-003 | > 128 | > 128 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. abeomics.com [abeomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. measurlabs.com [measurlabs.com]
- 8. youtube.com [youtube.com]
- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 10. longdom.org [longdom.org]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. How To [chem.rochester.edu]
- 15. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Testing of 2-(Pyrrolidin-1-yl)acetic Acid Analogs as Glycine Transporter 1 (GlyT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)acetic acid and its analogs are a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. A primary biological target for many of these analogs is the Glycine Transporter 1 (GlyT1), a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1][2] Inhibition of GlyT1 increases extracellular glycine concentrations, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist for these receptors.[3][4] This modulation of NMDA receptor activity is a promising strategy for treating conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia.[3][5]
These application notes provide detailed protocols for two key in vitro assays to characterize the inhibitory activity of this compound analogs on GlyT1: a radioligand binding assay to determine the affinity of the compounds for the transporter, and a glycine uptake assay to measure their functional inhibitory potency.
Data Presentation
The inhibitory activities of known GlyT1 inhibitors are summarized in the table below. This data can be used as a reference for comparing the potency of novel this compound analogs.
| Compound | Target | Assay Type | IC50 (nM) | Species | Reference |
| SSR504734 | GlyT1 | Glycine Uptake | 18 | Human | [6][7] |
| GlyT1 | Glycine Uptake | 15 | Rat | [6][7] | |
| GlyT1 | Glycine Uptake | 38 | Mouse | [6][7] | |
| ALX-5407 | GlyT1 | Glycine Uptake | 3 | Human | [8][9] |
| Bitopertin | GlyT1 | Glycine Uptake | - | Human | [5][10] |
| Iclepertin (BI 425809) | GlyT1 | Glycine Uptake | 5.0 | Human | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the relevant signaling pathway and a typical in vitro screening workflow.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GlyT1
This protocol is designed to determine the binding affinity (Ki) of test compounds for GlyT1 expressed in a stable cell line.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-SSR504734 or another suitable high-affinity GlyT1 radioligand.
-
Non-specific Ligand: A high concentration of a known non-radiolabeled GlyT1 inhibitor (e.g., 10 µM SSR504734).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing GlyT1 to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of diluted cell membranes (typically 10-20 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of non-specific ligand solution, 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
Competition Binding: Add 50 µL of test compound dilution (at various concentrations), 50 µL of radioligand solution, and 100 µL of diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]-Glycine Uptake Assay
This functional assay measures the ability of test compounds to inhibit the uptake of glycine into cells expressing GlyT1.
Materials:
-
Cells: A cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells), plated in 96-well plates.
-
Radiolabeled Substrate: [³H]-Glycine.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution buffered with HEPES, pH 7.4.
-
Non-specific Uptake Control: A known potent GlyT1 inhibitor (e.g., 10 µM SSR504734).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
Wash Buffer: Ice-cold Uptake Buffer.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Seed cells expressing GlyT1 into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with Uptake Buffer.
-
Add 100 µL of Uptake Buffer to each well.
-
-
Compound Incubation:
-
Add 50 µL of test compound dilution or non-specific uptake control to the appropriate wells. For total uptake wells, add 50 µL of Uptake Buffer.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Initiation of Uptake:
-
Initiate the uptake by adding 50 µL of [³H]-Glycine solution (at a final concentration close to its Km for GlyT1) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the uptake is in the linear range.
-
-
Termination of Uptake and Washing:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Immediately wash the cells 3-4 times with ice-cold Wash Buffer to remove extracellular [³H]-Glycine.
-
-
Cell Lysis and Detection:
-
Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Transfer the lysate from each well to a scintillation vial (or a microplate compatible with a scintillation counter).
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Total Uptake - Non-specific Uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Conclusion
The provided protocols offer robust and reliable methods for the in vitro characterization of this compound analogs as potential GlyT1 inhibitors. The radioligand binding assay provides valuable information on the direct interaction and affinity of the compounds with the transporter, while the glycine uptake assay confirms their functional activity in a cellular context. Together, these assays are essential tools for the screening, lead optimization, and structure-activity relationship studies in the development of novel therapeutic agents targeting the glycine transport system.
References
- 1. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bitopertin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(Pyrrolidin-1-yl)acetic acid as a Ligand for Receptor Binding Studies
Disclaimer: Publicly available information on 2-(Pyrrolidin-1-yl)acetic acid as a specific ligand for receptor binding studies is limited. The following application notes and protocols are presented as a representative guide for a hypothetical ligand with a similar structure, herein referred to as "Ligand-P," targeting a hypothetical G-protein coupled receptor (GPCR), "Receptor-G." These protocols are based on standard methodologies in the field and are intended to serve as a template for researchers.
Application Notes
Introduction
This compound is a small organic molecule featuring a pyrrolidine ring and a carboxylic acid group. Its structural motifs suggest potential interactions with various biological targets, including GPCRs, ion channels, and transporters, where amine and carboxylate moieties are often involved in ligand recognition. These notes provide a framework for characterizing the binding of a similar hypothetical ligand, Ligand-P, to a novel GPCR, Receptor-G, and assessing its functional activity.
Mechanism of Action
Ligand-P is hypothesized to act as a competitive antagonist at the orthosteric binding site of Receptor-G. This binding is expected to inhibit the downstream signaling cascade initiated by the endogenous agonist. The primary downstream pathway for the Gs-coupled Receptor-G involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Applications
-
Lead Discovery: Characterization of the binding affinity of novel compounds like Ligand-P to their target receptors.
-
Structure-Activity Relationship (SAR) Studies: Elucidating how chemical modifications to the ligand structure affect its binding affinity and functional activity.
-
High-Throughput Screening (HTS): Development of robust assays for screening large compound libraries to identify new ligands for a target receptor.
Quantitative Data Summary
The following table summarizes hypothetical binding affinity and functional potency data for Ligand-P at Receptor-G.
| Parameter | Value | Description |
| Ki | 75 nM | Inhibitory constant, representing the affinity of Ligand-P for Receptor-G in competition binding assays. |
| IC50 | 120 nM | Half maximal inhibitory concentration of Ligand-P in the radioligand binding assay. |
| EC50 | N/A (Antagonist) | Not applicable as Ligand-P is a putative antagonist and does not produce a response on its own. |
| pA2 | 7.12 | A measure of the antagonist's potency, derived from functional assays (Schild analysis). |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol details the steps for determining the binding affinity (Ki) of Ligand-P for Receptor-G expressed in HEK293 cell membranes.
Materials:
-
HEK293 cell membranes expressing Receptor-G
-
Radioligand: [3H]-Agonist (specific activity ~50 Ci/mmol)
-
Ligand-P (10 mM stock in DMSO)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Multi-channel pipettes
Procedure:
-
Membrane Preparation: Thaw the HEK293 cell membranes expressing Receptor-G on ice. Homogenize the membranes in ice-cold Binding Buffer and determine the protein concentration using a Bradford assay. Dilute the membranes to a final concentration of 10 µ g/well in Binding Buffer.
-
Assay Setup:
-
Add 25 µL of Binding Buffer to all wells of a 96-well plate.
-
For total binding wells, add 25 µL of Binding Buffer.
-
For non-specific binding (NSB) wells, add 25 µL of a high concentration (10 µM) of a known, unlabeled agonist for Receptor-G.
-
Prepare a serial dilution of Ligand-P (from 1 µM to 1 pM) in Binding Buffer. Add 25 µL of each concentration to the competition wells in triplicate.
-
-
Radioligand Addition: Add 25 µL of [3H]-Agonist (at a final concentration equal to its Kd) to all wells.
-
Membrane Addition: Add 150 µL of the diluted cell membranes to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid to each vial, and allow them to equilibrate for at least 4 hours in the dark.
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter. Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of Ligand-P and fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol describes a method to assess the functional antagonism of Ligand-P on Receptor-G-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing Receptor-G
-
Cell culture medium (DMEM with 10% FBS)
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Agonist for Receptor-G (10 mM stock)
-
Ligand-P (10 mM stock in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white microplates
Procedure:
-
Cell Culture: Plate the HEK293-Receptor-G cells in a 384-well white microplate at a density of 5,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a serial dilution of Ligand-P in Stimulation Buffer.
-
Prepare the agonist at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response) in Stimulation Buffer.
-
-
Antagonist Treatment: Remove the cell culture medium and add 10 µL of the diluted Ligand-P to the appropriate wells. Incubate for 20 minutes at room temperature.
-
Agonist Stimulation: Add 10 µL of the agonist solution to the wells. For the basal control, add 10 µL of Stimulation Buffer without the agonist.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of Ligand-P. Fit the data using a sigmoidal dose-response curve with a variable slope to determine the IC50 of Ligand-P in the functional assay. A Schild analysis can be performed to determine the pA2 value.
Visualizations
Caption: Workflow for the radioligand competition binding assay.
Caption: Gs-coupled GPCR signaling pathway and the antagonistic action of Ligand-P.
Application Notes and Protocols for the Derivatization of 2-(Pyrrolidin-1-yl)acetic Acid for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-(Pyrrolidin-1-yl)acetic acid into amides and esters, facilitating the exploration of their biological activity. This document includes methodologies for common bioassays relevant to pyrrolidine-containing compounds, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The pyrrolidine ring is a key structural motif in numerous biologically active molecules, and derivatization of the carboxylic acid moiety allows for the systematic exploration of structure-activity relationships (SAR).[1][2] By converting the carboxylic acid to various amides and esters, researchers can modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact biological target engagement and pharmacokinetic profiles.
This document outlines protocols for two primary derivatization strategies: amide bond formation via carbodiimide coupling and esterification through the Fischer method. Furthermore, it details bioassay protocols for relevant biological targets of pyrrolidine derivatives, including C-C chemokine receptor type 5 (CCR5), sphingosine-1-phosphate (S1P) receptors, and peroxisome proliferator-activated receptors (PPARs), which are implicated in a range of physiological and pathological processes.
Data Presentation
The following tables summarize representative quantitative data for derivatives analogous to those of this compound. This data is provided to illustrate the potential biological activities and to serve as a benchmark for newly synthesized compounds.
Table 1: Cytotoxicity of N-Substituted Glycine Derivatives against Human Foreskin Fibroblast (HFF) Cells. [1][3][4]
| Compound | R Group | IC50 (µM) after 48h |
| Propylglycine | Propyl | > 500 |
| Butylglycine | Butyl | 344 |
| sec-Butylglycine | sec-Butyl | 298 |
| Pentylglycine | Pentyl | 211 |
| Isopentylglycine | Isopentyl | 256 |
| Hexylglycine | Hexyl | 189 |
| 2-Aminoheptylglycine | 2-Aminoheptyl | 127 |
| Octylglycine | Octyl | 154 |
Table 2: Inhibitory Activity of Pyrrolidine and Pyrrolidinone Derivatives against Autotaxin (ATX). [5]
| Compound | Derivative Type | IC50 (nM) |
| 3k | Boronic acid | 50 |
| 3l | Boronic acid | 120 |
| 3m | Boronic acid | 180 |
| 16 | Hydroxamic acid | 700 |
| 21 | Boronic acid | 35 |
| 40b | Carboxylic acid | 800 |
Experimental Protocols
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in an appropriate volume of DCM or DMF (approximately 10 volumes relative to the acid).
-
Add the amine of interest (1.0-1.2 eq) and HOBt (1.0-1.2 eq) to the solution.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2-1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Ester Synthesis via Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (serves as both reactant and solvent).
-
Cool the solution in an ice bath.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 eq) can be added dropwise at 0 °C.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography if necessary.
Bioassay Protocols
Protocol 3: CCR5 Antagonist Phenotypic Viral Entry Assay
This assay measures the ability of a test compound to inhibit the entry of an R5-tropic HIV-1 pseudovirus into cells expressing CD4 and CCR5.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)
-
R5-tropic HIV-1 pseudovirus
-
Test compounds (derivatives of this compound)
-
Positive control (e.g., Maraviroc)
-
Cell culture medium (DMEM with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, solid-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells at a density of 1 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in culture medium.
-
Neutralization: In a separate plate, mix 50 µL of the diluted compound with 50 µL of pseudovirus and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture. Include virus-only and cells-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well, incubate for 2 minutes, and measure luminescence.
-
Data Analysis: Calculate the percentage of inhibition relative to the virus-only control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: S1P Receptor Agonist [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.
Materials:
-
Cell membranes expressing the S1P receptor of interest (e.g., S1P₁)
-
Test compounds
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound in assay buffer.
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity.
-
Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 and Emax values.
Protocol 5: PPARα/γ Agonist Reporter Gene Assay
This cell-based assay quantifies the activation of PPARα or PPARγ by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPAR response element.
Materials:
-
Reporter cell line stably expressing the PPAR receptor and a luciferase reporter construct
-
Test compounds
-
Positive control (e.g., Rosiglitazone for PPARγ)
-
Cell culture medium
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the reporter cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and controls.
-
Incubation: Incubate for 18-24 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the fold activation relative to the vehicle control and calculate the EC50 values from the dose-response curves.
Visualizations
Experimental Workflows
Caption: General workflows for amide and ester derivatization.
Caption: Workflow for CCR5 antagonist viral entry assay.
Signaling Pathways
Caption: Simplified S1P receptor signaling pathways.
Caption: PPAR nuclear receptor signaling pathway.
References
- 1. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(Pyrrolidin-1-yl)acetic Acid Derivatives in Neuropharmacology Research
Application Note
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous neurologically active compounds. While 2-(Pyrrolidin-1-yl)acetic acid itself is primarily utilized as a synthetic intermediate, its derivatives have emerged as significant agents in neuropharmacology research, targeting a range of conditions from cognitive enhancement to epilepsy.[1][2][3] This document outlines the application of key derivatives, their mechanisms of action, and protocols for their investigation.
Derivatives of this compound, particularly those belonging to the racetam family, have been extensively studied for their nootropic, or cognitive-enhancing, effects.[4][5][6] These compounds are thought to modulate neurotransmission, primarily through glutamatergic and cholinergic systems.[4][7] For instance, 2-(2-oxopyrrolidin-1-yl)acetamide, famously known as Piracetam, and its analogs are believed to act as positive allosteric modulators of AMPA receptors, enhancing excitatory synaptic transmission.[7] Furthermore, some derivatives exhibit GABA-ergic activity, suggesting a broader impact on the balance of excitatory and inhibitory signaling in the central nervous system (CNS).[7]
Beyond cognitive enhancement, other derivatives have been developed to target different neurological disorders. Modifications to the pyrrolidine ring and the acetic acid moiety have yielded compounds with potent anticonvulsant properties, primarily through the modulation of ion channels.[2] Additionally, certain derivatives have been investigated for their anxiolytic and muscle-relaxant effects, acting on various CNS targets.[8] The study of these compounds has also shed light on the mechanisms of excitotoxicity, with some analogs of L-trans-pyrrolidine-2,4-dicarboxylate acting as glutamate transport inhibitors and indirectly inducing NMDA receptor-mediated neurotoxicity.[9]
The diverse pharmacological profiles of this compound derivatives make them valuable tools for neuropharmacology research, enabling the exploration of complex signaling pathways and the development of novel therapeutic strategies for a variety of neurological and psychiatric conditions.
Quantitative Data on this compound Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
| (S)-pyrrolidines (51a) | CXCR4 Receptor Binding | IC50 = 79 nM | [2] |
| 3-benzhydryl-pyrrolidine-2,5-dione-acetamide (69k) | Maximal Electroshock (MES) Test | ED50 = 80.38 mg/kg | [2] |
| 3-benzhydryl-pyrrolidine-2,5-dione-acetamide (69k) | 6 Hz Seizure Test | ED50 = 108.80 mg/kg | [2] |
| PF-04455242 | Human κ-opioid receptor (KOR) | Ki = 3 nM | [10] |
| PF-04455242 | Rat κ-opioid receptor (KOR) | Ki = 21 nM | [10] |
| PF-04455242 | Mouse κ-opioid receptor (KOR) | Ki = 22 nM | [10] |
| PF-04455242 | Human μ-opioid receptor (MOR) | Ki = 64 nM | [10] |
| PF-04455242 | Spiradoline-induced prolactin release | ID50 = 2.3 mg/kg | [10] |
| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | Neurotoxicity in astrocyte-rich cortical cultures | EC50 = 320 µM | [9] |
| L-trans-pyrrolidine-2,4-dicarboxylate (PDC) | Neurotoxicity in astrocyte-poor cortical cultures | EC50 = 50 µM | [9] |
| cis-5-methyl-L-trans-2,3-PDC | 3H-glutamate binding inhibition | IC50 = 0.4 µM | [11] |
| L-trans-2,3-PDC | 3H-glutamate binding inhibition | IC50 = 1.2 µM | [11] |
| cis-5-methyl-L-trans-2,3-PDC | NR1A/NR2B receptor agonism | EC50 = 5 µM | [11] |
| L-trans-2,3-PDC | NR1A/NR2B receptor agonism | EC50 = 16 µM | [11] |
Experimental Protocols
Protocol 1: Evaluation of Nootropic Activity using the Elevated Plus Maze (EPM)
This protocol is adapted from studies evaluating the nootropic effects of this compound derivatives.
Objective: To assess the effect of a test compound on learning and memory in mice.
Materials:
-
Elevated Plus Maze apparatus
-
Test compound (e.g., a derivative of this compound)
-
Vehicle (e.g., saline or DMSO solution)
-
Experimental animals (mice)
-
Stopwatch
-
Video tracking system (optional)
Procedure:
-
Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Habituation: On day 1, place each mouse at the end of one of the open arms of the EPM, facing away from the central platform. Allow the mouse to explore the maze for 90 seconds. The time it takes for the mouse to move from the open arm to one of the enclosed arms is recorded as the initial transfer latency (ITL).
-
Drug Administration: Immediately after the habituation trial, administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Retention Test: 24 hours after the first trial, place the mouse on the EPM again and record the transfer latency (retention transfer latency, RTL).
-
Data Analysis: A significant decrease in the RTL compared to the ITL and compared to the vehicle-treated group indicates improved memory and a nootropic effect.
Protocol 2: Assessment of Anticonvulsant Activity using the Maximal Electroshock (MES) Test
This protocol is based on methodologies used to screen for anticonvulsant properties of pyrrolidine derivatives.[2]
Objective: To determine the ability of a test compound to prevent seizures induced by maximal electroshock.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Electrolyte solution (e.g., 0.9% saline)
-
Test compound
-
Vehicle
-
Experimental animals (mice or rats)
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals at various doses. Allow for a predetermined absorption time (e.g., 30-60 minutes).
-
Electrode Application: Apply a drop of electrolyte solution to the corneal electrodes.
-
Induction of Seizure: Place the corneal electrodes on the corneas of the animal and deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Visualizations
Caption: Glutamatergic Synapse Modulation by Racetam Derivatives.
Caption: General Workflow for In Vivo Neuropharmacological Screening.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [edgccjournal.org]
- 8. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyrrolidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in my synthesis of this compound from pyrrolidine and chloroacetic acid. What are the potential causes and how can I improve the yield?
A1: Low yields in this N-alkylation reaction can stem from several factors. Here is a troubleshooting guide to help you optimize your synthesis:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Recommendation: While a 1:1 molar ratio of pyrrolidine to chloroacetic acid is the theoretical stoichiometry, using a slight excess of pyrrolidine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess may complicate purification.
-
-
Inappropriate Base: The choice and amount of base are critical for neutralizing the hydrochloric acid formed during the reaction and for deprotonating the pyrrolidine, enhancing its nucleophilicity.
-
Recommendation: Use a suitable inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Ensure at least two equivalents of the base are used to neutralize the HCl byproduct and the carboxylic acid proton. Some protocols suggest that cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility.[1]
-
-
Solvent Effects: The solvent plays a crucial role in the reaction rate and outcome.
-
Recommendation: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally effective for this type of reaction.[2] Ensure the solvent is dry, as water can potentially hydrolyze the chloroacetic acid.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. A common side reaction is over-alkylation, where the product, this compound, reacts with another molecule of chloroacetic acid.
-
Recommendation: To minimize over-alkylation, control the stoichiometry carefully and consider adding the chloroacetic acid solution dropwise to the reaction mixture containing pyrrolidine and the base. This maintains a low concentration of the alkylating agent throughout the reaction.[1]
-
Q2: I am observing significant impurity formation in my product. What are the likely impurities and how can I minimize them?
A2: Impurity formation is a common challenge. The primary impurities in this synthesis are typically unreacted starting materials and over-alkylation byproducts.
-
Unreacted Pyrrolidine and Chloroacetic Acid:
-
Minimization: As mentioned above, optimizing the reaction time, temperature, and stoichiometry can minimize unreacted starting materials.
-
Removal: Unreacted pyrrolidine can be removed by an acidic wash during the workup. Chloroacetic acid can be removed with a basic wash.
-
-
Over-alkylation Product (Quaternary Ammonium Salt): This occurs when the nitrogen atom of the product attacks another molecule of chloroacetic acid.
-
Minimization: Slow, controlled addition of chloroacetic acid to the reaction mixture can significantly reduce this side reaction. Using a moderate excess of pyrrolidine can also help.
-
-
Glycolic Acid: This can form from the hydrolysis of chloroacetic acid if there is water in the reaction mixture.[3]
-
Minimization: Use anhydrous solvents and reagents to prevent hydrolysis.
-
Q3: What is a reliable method for monitoring the progress of the reaction?
A3: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield while minimizing byproduct formation.
-
Thin Layer Chromatography (TLC): This is a quick and effective method.
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (pyrrolidine and chloroacetic acid). A suitable mobile phase would be a mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane or dichloromethane). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a more quantitative assessment.
-
Procedure: Take a small aliquot from the reaction mixture, remove the solvent, and dissolve the residue in a suitable deuterated solvent (e.g., D₂O or CDCl₃ after workup). The appearance of new signals corresponding to the product and the disappearance of reactant signals will indicate the conversion.
-
Q4: What is the recommended procedure for the workup and purification of this compound?
A4: A proper workup and purification strategy is essential to isolate the product in high purity.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts.
-
If the product is in an organic solvent, it can be extracted. Since the product is an amino acid, it may have significant water solubility, especially at certain pH values.
-
To isolate the free acid, the pH of the aqueous solution should be adjusted to the isoelectric point of this compound, which would be expected to be in the neutral to slightly acidic range.
-
Alternatively, the product can be isolated as its hydrochloride salt by acidifying the solution with HCl and evaporating the solvent.[4]
-
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, water/acetone) is a common and effective purification method.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically used.
-
Quantitative Data
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the expected impact of various parameters on the synthesis of this compound.
| Parameter | Condition | Expected Yield | Purity | Notes |
| Pyrrolidine:Chloroacetic Acid Ratio | 1:1 | Moderate | Moderate | Risk of unreacted chloroacetic acid. |
| 1.2:1 | High | Good | Helps drive the reaction to completion. | |
| >1.5:1 | High | Moderate | May complicate purification due to excess pyrrolidine. | |
| Base (equivalents to Chloroacetic Acid) | 1 | Low | Poor | Insufficient to neutralize HCl and deprotonate the carboxylic acid. |
| 2-2.5 | High | Good | Optimal for neutralizing byproducts and facilitating the reaction. | |
| Temperature | Room Temperature | Low to Moderate | Good | Slower reaction rate may lead to incomplete conversion. |
| 50-80 °C | High | Good | Increased reaction rate. Higher temperatures may increase side reactions. | |
| Reflux | High | Moderate | Risk of increased byproduct formation. | |
| Solvent | Acetonitrile | Good | Good | A common choice for N-alkylation. |
| DMF | High | Good | Generally gives good results but can be difficult to remove.[2] | |
| Toluene | Moderate | Moderate | Less polar, may result in slower reaction rates. |
Experimental Protocols
Synthesis of this compound Hydrochloride [4]
This protocol outlines the direct reaction of pyrrolidine with chloroacetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Base: Add potassium carbonate (2.2 equivalents) to the solution.
-
Addition of Pyrrolidine: Slowly add pyrrolidine (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (as Hydrochloride Salt):
-
Dissolve the crude product in a minimal amount of water.
-
Acidify the solution to pH 1-2 with concentrated hydrochloric acid.
-
Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.
-
Recrystallize the crude salt from a suitable solvent system like ethanol/ether to obtain pure this compound hydrochloride.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
References
Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)acetic acid
Welcome to the technical support center for the purification of 2-(Pyrrolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to purify?
A1: this compound is a zwitterionic compound, meaning it contains both an acidic carboxylic acid group and a basic tertiary amine group.[1] This dual nature can lead to purification difficulties such as poor solubility in common organic solvents, strong binding to silica gel in normal-phase chromatography, and a tendency to co-precipitate with inorganic salts.[2][3]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities often stem from the synthesis process. For instance, if synthesized by reacting pyrrolidine with a haloacetic acid, impurities could include unreacted starting materials (pyrrolidine, chloroacetic acid), inorganic salts (e.g., NaCl), and potential byproducts from side reactions.[4]
Q3: Is this compound typically purified as a freebase or as a salt (e.g., hydrochloride)?
A3: It can be purified in either form. The hydrochloride salt is often a white to off-white crystalline solid with good water solubility.[4][5] Purification of the salt can sometimes be more straightforward as it may have better crystallization properties than the zwitterionic freebase. The choice often depends on the requirements of the subsequent synthetic steps.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a common method. Due to the high polarity of the compound, a polar mobile phase is required. Visualization can be achieved using reagents like ninhydrin, which reacts with the amino group to produce a colored spot.[6] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are highly effective.[7]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| Incorrect Solvent System | The zwitterionic nature of the compound often requires a polar solvent system. Mixtures of water with alcohols (e.g., methanol, ethanol, isopropanol) are commonly effective for recrystallizing amino acids.[2] |
| Product is Too Soluble | If the product remains in the mother liquor, try adding a less polar anti-solvent to induce precipitation or cool the solution to a lower temperature (e.g., 0-4°C) for an extended period. |
| Precipitation at Isoelectric Point | Crystallization of a zwitterion at its isoelectric point (pI) can be inefficient.[2] Adjusting the pH slightly away from the pI might improve solubility for recrystallization, followed by readjustment to the pI to induce crystallization. |
| Co-precipitation with Salts | If inorganic salts are present, they can interfere with crystallization. Consider a desalting step using ion-exchange chromatography or dialysis before recrystallization.[2] |
Problem 2: Product Streaking or Sticking to the Baseline in Normal-Phase Silica Gel Chromatography
| Possible Cause | Solution |
| Strong Adsorption to Silica | The polar amine and carboxylic acid groups bind strongly to the acidic silica gel.[3][6] This is a common issue with amino acids. |
| Zwitterionic Form | The zwitterionic form has very high polarity, leading to minimal movement on the TLC plate or column. |
| Solutions for Chromatography | 1. Use a highly polar mobile phase: A mixture of dichloromethane/methanol/ammonium hydroxide or chloroform/methanol/acetic acid can be effective. The base (ammonium hydroxide) or acid (acetic acid) helps to protonate or deprotonate the compound, reducing its zwitterionic character and interaction with the silica. 2. Consider Reversed-Phase Chromatography (RP-HPLC): In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA). This is often more suitable for highly polar molecules.[7][8] 3. Try Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for purifying amino acids and other charged species.[2][3] |
Experimental Protocols
Protocol 1: Recrystallization from a Water/Isopropanol System
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Slowly add isopropanol to the hot filtrate until the solution becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Ion-Exchange Chromatography (Cation Exchange)
-
Resin Preparation: Use a strong cation exchange resin in its protonated form (H+). Pack a column with the resin and equilibrate it with deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude product in a minimum amount of deionized water. Adjust the pH to be below the pKa of the carboxylic acid (approx. 2-3) to ensure the pyrrolidine nitrogen is protonated (positive charge). Apply this solution to the top of the column.
-
Washing: Wash the column with several column volumes of deionized water to remove any neutral or anionic impurities.
-
Elution: Elute the bound this compound using a dilute aqueous base, such as 2% ammonium hydroxide.[2] The ammonia will deprotonate the bound compound, releasing it from the resin.
-
Fraction Collection: Collect fractions and monitor for the presence of the product using TLC.
-
Isolation: Combine the product-containing fractions and remove the solvent and volatile ammonium hydroxide under reduced pressure (rotary evaporation) to yield the purified zwitterionic product.[2]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. Zwitterion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Buy this compound Hydrochloride | 6628-74-6 [smolecule.com]
- 5. This compound hydrochloride | 6628-74-6 [sigmaaldrich.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Technical Support Center: Enhancing the Solubility of 2-(Pyrrolidin-1-yl)acetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the solubility of 2-(Pyrrolidin-1-yl)acetic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative has poor aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs), including derivatives of this compound.[1][2][3] The primary strategies to enhance solubility can be broadly categorized into physical and chemical modifications.[3]
-
Chemical Modifications: These approaches alter the molecule's chemical properties.
-
Salt Formation: As your compound has a carboxylic acid group, converting it into a salt is often the most effective method to significantly increase aqueous solubility.[4][5][6]
-
pH Adjustment: The solubility of ionizable compounds like yours is highly dependent on the pH of the solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate anion.
-
Co-crystallization: Forming co-crystals with a suitable co-former can improve solubility and dissolution rate.[7]
-
-
Physical Modifications: These methods focus on changing the physical properties of the solid-state drug.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4][6][8]
-
Solid Dispersions: Dispersing the API in an amorphous form within a hydrophilic polymer matrix can improve solubility.[1][9][10]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance the solubility of the drug molecule.[4][8][10]
-
-
Formulation-Based Approaches:
A logical workflow for selecting a suitable solubility enhancement strategy is presented below.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
Q2: I am attempting salt formation to improve solubility. Which counter-ions are most suitable, and what is a general protocol?
A2: Salt formation is an excellent strategy for acidic compounds like this compound derivatives.[5][6] The goal is to react the carboxylic acid with a base to form a more soluble salt.
Suitable Counter-ions:
Commonly used basic counter-ions for carboxylic acids include:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Meglumine
-
Tromethamine
-
Basic amino acids like lysine or arginine
The choice of counter-ion can impact the salt's final properties, such as hygroscopicity, stability, and the extent of solubility enhancement.
General Experimental Protocol for Salt Formation:
-
Dissolution: Dissolve one molar equivalent of your this compound derivative in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
-
Base Addition: In a separate vessel, dissolve one molar equivalent of the chosen base (e.g., sodium hydroxide, potassium hydroxide) in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Reaction: Slowly add the basic solution to the acidic solution while stirring.
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, the solution can be concentrated by evaporation or an anti-solvent can be added to induce crystallization.
-
Isolation and Drying: Isolate the resulting solid salt by filtration, wash with a small amount of cold solvent, and dry under a vacuum.
-
Characterization: Confirm salt formation and purity using techniques such as NMR, FTIR, DSC, and PXRD.
-
Solubility Measurement: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.
Below is a visual representation of the salt formation workflow.
Caption: A step-by-step workflow for the salt formation process.
Q3: How does pH affect the solubility of my compound, and how can I determine the optimal pH for dissolution?
A3: The solubility of your this compound derivative, which is a weak acid, is highly pH-dependent. The carboxylic acid group (–COOH) can be deprotonated to form the more soluble carboxylate anion (–COO⁻) as the pH increases.
Determining Optimal pH:
A pH-solubility profile is essential to identify the optimal pH for dissolution.
Experimental Protocol for pH-Solubility Profiling:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).
-
Sample Preparation: Add an excess amount of your solid compound to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter or centrifuge the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffers to generate the pH-solubility profile. The optimal pH will be in the region where solubility is maximized and stable.
The relationship between pH, the acid dissociation constant (pKa), and solubility is illustrated below.
Caption: The effect of pH on the ionization and solubility of a carboxylic acid.
Q4: I am considering co-solvents. What are some common co-solvents, and what are their typical concentration ranges?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[4] For your compound, suitable co-solvents could include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (e.g., PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) - more common for in-vitro testing.
Typical Concentration Ranges:
The concentration of a co-solvent should be kept as low as possible while achieving the desired solubility, especially for in-vivo applications, to minimize potential toxicity. Typical ranges can vary widely, from 5% to 40% (v/v) or higher, depending on the specific co-solvent and the API.
Quantitative Data Summary
The following tables provide hypothetical but realistic comparative data on the solubility of a model this compound derivative ("Derivative A") using different enhancement techniques.
Table 1: Solubility of Derivative A and its Salts in Water at 25°C
| Compound | Solubility (mg/mL) | Fold Increase |
| Derivative A (Free Acid) | 0.15 | - |
| Derivative A Sodium Salt | 15.2 | ~101 |
| Derivative A Potassium Salt | 18.5 | ~123 |
| Derivative A Meglumine Salt | 25.8 | ~172 |
Table 2: pH-Dependent Solubility of Derivative A in Aqueous Buffers at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | 0.12 |
| 4.0 | 0.85 |
| 6.0 | 7.5 |
| 7.4 | 14.8 |
| 8.0 | 16.2 |
Table 3: Solubility of Derivative A in Various Co-solvent Systems at 25°C
| Co-solvent System (v/v in Water) | Solubility (mg/mL) | Fold Increase |
| 20% Ethanol | 1.2 | 8 |
| 20% Propylene Glycol | 2.5 | ~17 |
| 20% PEG 400 | 4.1 | ~27 |
| 40% PEG 400 | 9.8 | ~65 |
References
- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Amino Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing in High-Performance Liquid Chromatography (HPLC) for amino acid derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving peak tailing issues.
Q1: My amino acid derivative peak is tailing. Where should I start troubleshooting?
Peak tailing, where a peak's asymmetry factor (As) is greater than 1.2, is a common issue that can compromise quantification and resolution.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] For amino acid derivatives, which often contain basic amine groups, these interactions are frequently with acidic silanol groups on the surface of silica-based columns.[1][2]
A logical first step is to investigate the mobile phase pH, as this is a critical factor influencing these interactions.
Frequently Asked Questions (FAQs)
Mobile Phase Issues
Q2: How does mobile phase pH affect the peak shape of amino acid derivatives?
Mobile phase pH is a critical parameter that influences the ionization state of both the amino acid derivatives and the stationary phase.[3]
-
Analyte Ionization: Amino acids and their derivatives are zwitterionic, meaning they can carry both positive and negative charges. The overall charge is pH-dependent. At a pH far from the analyte's isoelectric point (pI), the compound is fully ionized, which can affect its retention and interaction with the column.[4]
-
Silanol Group Suppression: The primary cause of peak tailing for basic compounds like many amino acid derivatives is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2] At a mobile phase pH above 3, these silanol groups can become deprotonated (SiO-), creating negatively charged sites that strongly interact with positively charged basic analytes, leading to tailing.[1][5] By lowering the mobile phase pH to around 2.5-3.5, the silanol groups are protonated (neutral), minimizing these secondary interactions and improving peak shape.[6][7]
Q3: What buffer concentration should I use, and can it impact peak tailing?
Yes, buffer concentration is important. An insufficient buffer capacity can lead to pH shifts on the column, which can cause inconsistent ionization and peak tailing. A buffer concentration in the range of 10-50 mM is generally recommended.[8] While a higher concentration can improve peak shape by increasing the ionic strength of the mobile phase, be cautious of potential salt precipitation, especially in mobile phases with a high percentage of organic solvent.[6]
Q4: Are there any mobile phase additives that can help reduce peak tailing?
Several additives can be used to improve the peak shape of amino acid derivatives:
-
Acidic Additives: Adding a small amount (e.g., 0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) helps to maintain a low pH, thereby suppressing silanol interactions.[6][9] While TFA is excellent for UV detection due to its strong ion-pairing properties that can sharpen peaks, it can cause ion suppression in mass spectrometry (MS) detection.[10][11] Formic acid is a good alternative for LC-MS applications.[10]
-
Competing Bases: For basic analytes, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective.[12][13] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[12] However, TEA can be difficult to remove from the column.[14]
-
Chelating Agents: In some cases, peak tailing can be caused by interactions with trace metal contaminants in the stationary phase or system.[2][15] Adding a chelating agent like citric acid to the mobile phase can help mitigate these interactions and improve peak shape.[15]
| Additive | Typical Concentration | Primary Use | Considerations |
| Formic Acid (FA) | 0.1% | General purpose pH control, LC-MS compatible | May not be as effective as TFA for peak sharpening in UV detection.[10] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Improves peak shape for UV detection | Strong ion suppression in MS, can be difficult to remove from the system.[10] |
| Triethylamine (TEA) | 0.1% - 0.5% | Acts as a competing base to block silanol sites | Can be difficult to flush from the column, may affect column lifetime.[12][14] |
| Ammonium Formate/Acetate | 10-20 mM | Increases ionic strength, improves peak shape | LC-MS compatible, helps reduce secondary interactions.[6][13] |
| Citric Acid | ~1 ppm | Chelates metal ions to reduce interactions | Useful for analytes sensitive to metal-ion mediated adsorption.[15] |
Column and Hardware Issues
Q5: Can the type of HPLC column I'm using cause peak tailing for amino acid derivatives?
Absolutely. The choice of column is a significant factor.
-
Column Chemistry: For amino acid derivatives, especially those with basic functional groups, it is advisable to use modern, high-purity silica columns that are "end-capped."[1][16] End-capping is a process that chemically treats the residual silanol groups to make them less active.[1]
-
Specialized Columns: There are columns specifically designed for amino acid analysis that utilize unique bonding chemistries on ultra-pure silica to provide excellent peak shape.[16] Other options include polar-embedded columns or columns with hybrid-silica particles, which can offer improved peak shape for basic compounds.[13][17]
Q6: What are "extra-column effects" and how can they contribute to peak tailing?
Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column itself.[6] This can be caused by:
-
Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread.[2]
-
Improper Fittings: Poorly fitted connections can create dead volumes where the sample can diffuse, leading to tailing.[2]
-
Detector Cell Volume: A large detector cell can also contribute to peak broadening.[17]
To minimize these effects, use tubing with a narrow internal diameter and ensure all fittings are properly connected to avoid dead volume.[5]
Sample-Related Issues
Q7: Could my sample itself be the cause of peak tailing?
Yes, issues with the sample preparation or injection can lead to poor peak shape.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion, including tailing.[2][6] To check for this, try diluting your sample or injecting a smaller volume. If the peak shape improves, overload was likely the cause.[17]
-
Injection Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[2][17] Ideally, the sample should be dissolved in the initial mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as or weaker than the mobile phase.[17]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol outlines the preparation of a mobile phase at a low pH to minimize silanol interactions.
-
Buffer Preparation:
-
Prepare a 20 mM phosphate or formate buffer. For example, to prepare a phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
-
pH Adjustment:
-
Using a calibrated pH meter, adjust the pH of the aqueous buffer to 2.8 by adding a small amount of an appropriate acid (e.g., phosphoric acid for a phosphate buffer or formic acid for a formate buffer).
-
-
Mobile Phase Mixing:
-
Measure the required volumes of the pH-adjusted aqueous buffer and the organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition (e.g., 90:10 aqueous:organic).
-
Always add the organic solvent to the aqueous buffer.
-
-
Degassing:
-
Degas the final mobile phase mixture using an appropriate method such as sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough flushing procedure can help.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., water/organic mixture) for 10-20 column volumes to remove any precipitated salts.
-
Strong Solvent Wash: Sequentially wash the column with solvents of increasing elution strength. A typical sequence for a reversed-phase column is:
-
100% Methanol
-
100% Acetonitrile
-
75% Acetonitrile / 25% Isopropanol
-
100% Isopropanol
-
Flush with each solvent for at least 10-20 column volumes.
-
-
Re-equilibration: Before use, flush the column with the initial mobile phase composition until the baseline is stable.
Note: Always consult the column manufacturer's instructions for specific recommendations on flushing solvents and pH limitations.[1]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. chromtech.com [chromtech.com]
- 6. labcompare.com [labcompare.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. halocolumns.com [halocolumns.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. auroraprosci.com [auroraprosci.com]
- 17. uhplcs.com [uhplcs.com]
Stability issues of 2-(Pyrrolidin-1-yl)acetic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pyrrolidin-1-yl)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
Based on its chemical structure, the two primary degradation pathways for this compound are oxidation and decarboxylation.
-
Oxidation: The tertiary amine within the pyrrolidine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents, potentially leading to the formation of N-oxides and other oxidative degradation products.
-
Decarboxylation: Under certain conditions, such as elevated temperatures or in the presence of specific catalysts, the carboxylic acid group may be lost as carbon dioxide.
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of this compound solutions, it is recommended to:
-
Store at low temperatures: For long-term storage, refrigeration (2-8 °C) is advisable. For short-term storage, solutions should be kept in a cool, dark place.
-
Protect from light: Use amber vials or store solutions in the dark to prevent photodegradation.
-
Use an inert atmosphere: To prevent oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon is beneficial.
-
Control pH: The stability of the compound can be pH-dependent. It is recommended to buffer solutions to a pH where the compound is most stable, which should be determined experimentally.
Q3: How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method is the recommended approach.[1] Such a method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor include the purity of the compound and the appearance of any new peaks in the chromatogram over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solution. | Oxidation of the pyrrolidine ring. | Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon). Avoid exposure to light and elevated temperatures. Consider adding antioxidants if compatible with the experimental system. |
| Decarboxylation. | Avoid high temperatures during storage and handling. Evaluate the thermal stability of your formulation. | |
| Precipitation of the compound from aqueous solution. | Poor aqueous solubility. | The hydrochloride salt of this compound is more water-soluble.[2][3] Consider using co-solvents such as ethanol, methanol, or acetonitrile to increase solubility. Adjusting the pH to protonate the pyrrolidine nitrogen may also improve solubility; however, the impact on stability should be assessed. |
| Inconsistent experimental results. | Degradation of the compound during the experiment. | Ensure that the experimental conditions (e.g., temperature, pH, light exposure) are controlled and consistent. Prepare solutions fresh for each experiment. Monitor the stability of the compound under the specific experimental conditions. |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is illustrative and based on typical behavior for similar compounds. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0) over 24 hours
| Temperature | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 4°C | 99.5 | 0.3 | 0.2 |
| 25°C (Room Temp) | 98.2 | 1.1 | 0.7 |
| 40°C | 95.8 | 2.5 | 1.7 |
| 60°C | 89.3 | 6.8 | 3.9 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C over 24 hours
| pH | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 3.0 | 96.5 | 2.1 | 1.4 |
| 5.0 | 97.8 | 1.5 | 0.7 |
| 7.0 | 95.8 | 2.5 | 1.7 |
| 9.0 | 93.2 | 4.3 | 2.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Conditions
This protocol is designed to assess the oxidative stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.
-
Sample Preparation: Quench the reaction by adding a suitable antioxidant (e.g., sodium bisulfite). Dilute the sample to an appropriate concentration for analysis with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound Hydrochloride | 6628-74-6 [smolecule.com]
- 3. This compound hydrochloride | 6628-74-6 [sigmaaldrich.com]
Preventing side reactions in the synthesis of N-substituted pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted pyrrolidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-substituted pyrrolidines, offering potential causes and solutions.
Problem 1: Low Reaction Yield
A low yield of the desired N-substituted pyrrolidine is a frequent issue. The underlying cause can often be traced back to reaction kinetics, reagent quality, or product stability.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Poor Stereoselectivity (Mixture of Diastereomers or Enantiomers)
Achieving high stereocontrol is a critical aspect of synthesizing biologically active pyrrolidine derivatives. Poor stereoselectivity can result from various factors influencing the transition state of the reaction.
Possible Causes & Solutions:
| Cause | Solution |
| Temperature | Diastereoselectivity can be highly dependent on temperature. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product. |
| Catalyst | For reactions involving a chiral catalyst, its purity and loading are crucial. Ensure the catalyst is not degraded and consider optimizing the amount used. For [3+2] cycloadditions, silver and iridium catalysts have demonstrated high stereocontrol. |
| Solvent | The polarity of the solvent can influence the geometry of the transition state. It is advisable to screen a range of solvents with varying polarities. |
| Steric Hindrance | Increasing the steric bulk of the substituents on the reactants can enhance facial selectivity, leading to improved diastereoselectivity. |
Problem 3: Difficulty with Purification
The basic nature of the pyrrolidine ring can often complicate purification, leading to issues like high water solubility and poor chromatographic separation.
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity/Water Solubility | Pyrrolidines can be highly soluble in water, especially when protonated. An acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with a mild acid to move the pyrrolidine into the aqueous layer as a salt. Subsequently, basify the aqueous layer and extract the free amine back into an organic solvent. |
| Co-elution on Silica Gel | The basic nitrogen of the pyrrolidine can interact strongly with the acidic silica gel, causing streaking and poor separation. Pre-treating the silica gel with triethylamine can mitigate this issue. |
| Residual Imine Impurity in Reductive Amination | Incomplete reduction can lead to persistent imine impurities that are difficult to separate from the desired amine. Driving the reaction to completion by using an excess of the reducing agent (e.g., NaBH4) or trying alternative reducing agents like sodium cyanoborohydride may be necessary. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-substituted pyrrolidines.
Q1: What are the primary synthetic strategies for obtaining substituted pyrrolidines?
There are two main approaches for synthesizing substituted pyrrolidines:
-
Functionalization of a Pre-existing Ring: This strategy utilizes readily available chiral precursors, such as L-proline or 4-hydroxyproline, and modifies their structure. This method is advantageous for producing optically pure compounds with good yields.
-
Cyclization of Acyclic Precursors: This approach involves constructing the pyrrolidine ring from a linear starting material. Common methods include 1,3-dipolar cycloadditions and intramolecular cyclizations. This offers greater versatility in creating diverse substitution patterns.
Q2: How can I improve regioselectivity in a 1,3-dipolar cycloaddition reaction?
The formation of regioisomers is a common challenge in [3+2] cycloaddition reactions for pyrrolidine synthesis. The regioselectivity is influenced by both electronic and steric factors of the azomethine ylide and the dipolarophile. Modifying the substituents on either component can favor the formation of the desired regioisomer.
Q3: My reductive amination reaction is not going to completion. What can I do?
If you are observing unreacted starting materials, particularly the imine intermediate, consider the following:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, it may not be sufficiently reactive for all substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are often more effective for in-situ reductive amination.
-
Reaction Conditions: The formation of the imine is an equilibrium process. Removing water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent, can drive the equilibrium towards the imine, facilitating its subsequent reduction.
-
pH Control: The rate of imine formation is often pH-dependent. Catalytic amounts of acid can accelerate the reaction.
Q4: I am observing over-alkylation in my synthesis. How can I prevent this?
Over-alkylation, the formation of dialkylated or poly-alkylated products, can be an issue, particularly when using reactive alkylating agents. To minimize this side reaction, consider:
-
Stoichiometry Control: Using the amine as the limiting reagent can help reduce the chances of multiple alkylations.
-
Stepwise Approach: A two-step process where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control than a one-pot reaction.
Key Synthetic Methodologies and Experimental Protocols
This section provides an overview of common synthetic routes to N-substituted pyrrolidines and includes representative experimental protocols.
Reductive Amination
Reductive amination is a versatile method for preparing N-substituted pyrrolidines from 1,4-dicarbonyl compounds and primary amines.
Logical Workflow for Reductive Amination
Caption: Workflow for N-substituted pyrrolidine synthesis via reductive amination.
Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine
-
Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification:
Optimization of reaction conditions for stereoselective pyrrolidine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the stereoselective synthesis of pyrrolidines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselective pyrrolidine synthesis?
A1: The most prevalent and versatile methods for stereoselective pyrrolidine synthesis include:
-
[3+2] Cycloaddition Reactions: This method, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles, is highly effective for constructing the pyrrolidine ring with multiple stereocenters in a single step.[1][2][3]
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used to promote enantioselective reactions like Michael additions and aldol reactions, leading to the formation of chiral pyrrolidine precursors.[4][5][6]
-
Metal-Catalyzed Reactions: Transition metals like silver, copper, and rhodium, complexed with chiral ligands, are employed to catalyze a variety of transformations, including cycloadditions and C-H aminations, with high stereocontrol.[7][8][9]
-
Aza-Michael Additions: The intramolecular conjugate addition of an amine to an α,β-unsaturated system provides an efficient route to substituted pyrrolidines.[10]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce stereocenters into the final pyrrolidine product.[11][12]
Q2: How does the choice of solvent affect the stereoselectivity of the reaction?
A2: The solvent can significantly impact both the diastereoselectivity and enantioselectivity of a reaction. Solvent properties such as polarity, proticity, and steric bulk can influence the stability of transition states, the solubility of reactants and catalysts, and the overall reaction kinetics. For example, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can lead to an improvement in diastereoselectivity.[1] It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.
Q3: What is the role of the catalyst in achieving high stereoselectivity?
A3: In asymmetric synthesis, the chiral catalyst is the primary source of stereochemical control. It creates a chiral environment that energetically favors the formation of one stereoisomer over the other.
-
In metal catalysis , the combination of the metal and the chiral ligand is crucial. The ligand's steric and electronic properties dictate the geometry of the catalytic complex and, consequently, the stereochemical outcome.[3][9]
-
In organocatalysis , the catalyst's structure, including the presence of specific functional groups and stereocenters, enables it to interact with the substrates in a way that directs the formation of a specific stereoisomer.[5]
Optimizing the catalyst loading is also critical, as both too little and too much catalyst can be detrimental to the reaction's stereoselectivity and yield.[1]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | The polarity and steric bulk of the solvent can influence the transition state geometry. Screen a variety of solvents with different properties (e.g., toluene, THF, CH2Cl2, alcohols).[1] |
| Incorrect Temperature | The energy difference between diastereomeric transition states is temperature-dependent. Try running the reaction at a lower temperature to enhance selectivity, though this may require longer reaction times.[1] |
| Inappropriate Catalyst or Catalyst Loading | The nature of the catalyst (e.g., Lewis acid, organocatalyst) and its concentration can significantly impact the stereochemical outcome. Screen different catalysts and optimize the catalyst loading.[1] |
| Steric or Electronic Effects of Substrates | The substituents on both the azomethine ylide and the dipolarophile can influence the facial selectivity of the cycloaddition. If possible, modify the substrates to enhance steric differentiation. |
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
| Possible Cause | Suggested Solution |
| Ineffective Chiral Ligand/Catalyst | The chosen chiral ligand or organocatalyst may not be optimal for the specific substrate. Screen a library of chiral ligands or catalysts with varying steric and electronic properties.[1] |
| Incorrect Metal-to-Ligand Ratio | In metal-catalyzed reactions, the ratio of the metal precursor to the chiral ligand is critical for the formation of the active catalytic species. Systematically vary this ratio to find the optimum.[1] |
| Presence of Impurities | Water, oxygen, or other impurities can deactivate the catalyst or interfere with the catalytic cycle. Ensure all reagents and solvents are pure and dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reaction Temperature | Temperature can affect the flexibility of the catalyst-substrate complex and the energy difference between the enantiomeric transition states. Investigate a range of temperatures to find the optimal balance between reactivity and enantioselectivity.[1] |
Problem 3: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvent, or by side reactions. Ensure the purity of all components and consider using a higher catalyst loading or adding a co-catalyst or additive.[1] |
| Incorrect Reaction Conditions | The temperature, reaction time, or concentration of reactants may not be optimal. Systematically optimize these parameters. Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time.[1] |
| Poor Reactivity of Substrates | The electronic or steric nature of the substrates may hinder the reaction. Consider using more activated substrates or a more reactive catalyst. |
| Reversibility of the Reaction | The reaction may be reversible under the current conditions. Try to remove a byproduct to drive the equilibrium towards the product side. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition
This table summarizes the optimization of reaction conditions for the [3+2] cycloaddition between an N-tert-butanesulfinyl imine and an α-imino ester, catalyzed by a silver salt.[7]
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. |
| 1 | AgOAc (20) | Et3N (20) | Toluene | rt | 24 | 95 | 85:15 |
| 2 | Ag2CO3 (20) | Et3N (20) | Toluene | rt | 24 | >99 | 90:10 |
| 3 | Ag2O (20) | Et3N (20) | Toluene | rt | 24 | 80 | 88:12 |
| 4 | Cu(OTf)2 (20) | Et3N (20) | Toluene | rt | 24 | 60 | 70:30 |
| 5 | Ag2CO3 (10) | - | Toluene | rt | 24 | >99 | >95:5 |
| 6 | Ag2CO3 (10) | - | CH2Cl2 | rt | 24 | 90 | 92:8 |
| 7 | Ag2CO3 (10) | - | THF | rt | 24 | 85 | 89:11 |
Reactions were performed with N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.2 mmol) in the specified solvent (0.4 M). Conversion and diastereomeric ratio (d.r.) were determined by 1H NMR analysis of the crude reaction mixture.
Experimental Protocols
Methodology 1: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from a procedure for the diastereoselective synthesis of densely substituted pyrrolidines.[7]
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
α-imino ester (2.0 equiv)
-
Silver carbonate (Ag2CO3) (10 mol %)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-tert-butanesulfinyl imine and anhydrous toluene.
-
Add the α-imino ester to the solution.
-
Add the silver carbonate catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Methodology 2: Organocatalytic Aza-Michael/Cyclization Cascade
This protocol is based on the synthesis of highly functionalized pyrrolidines using a Cinchona alkaloid-derived organocatalyst.[4]
Materials:
-
Aldehyde (1.0 equiv)
-
Nitroalkene (1.0 equiv)
-
Cinchona alkaloid-derived carbamate organocatalyst (10 mol %)
-
Anhydrous solvent (e.g., CH2Cl2 or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aldehyde, nitroalkene, and anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the organocatalyst to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched pyrrolidine derivative.
Visualizations
Caption: General experimental workflow for stereoselective pyrrolidine synthesis.
Caption: Troubleshooting decision tree for optimizing stereoselective reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Overcoming poor reactivity of substrates in pyrrolidine synthesis
Welcome to the technical support center for pyrrolidine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor substrate reactivity.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a very low yield. What are the common contributing factors?
A: Low yields in pyrrolidine synthesis can often be attributed to several factors, including the inherent reactivity of the substrates, suboptimal reaction conditions, or an inappropriate choice of catalyst.[1] Amines with strong electron-withdrawing groups, for example, are less nucleophilic and may react slowly or not at all under standard conditions.[1] Similarly, sterically hindered starting materials can impede the reaction.[1] The reaction conditions, such as temperature, solvent, and reactant concentration, are critical and must be optimized. In many cases, traditional methods requiring prolonged heating can lead to the degradation of sensitive substrates.[1]
Below is a general workflow to diagnose and address low-yield issues.
Q2: How does solvent choice impact the synthesis of pyrrolidines, especially with challenging substrates?
A: Solvent selection is critical and can significantly influence reaction outcomes, including yield and stereoselectivity.[3] For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a switch from glacial acetic acid to ethanol resulted in a "dramatic increase" in product yield.[4] In other cases, such as certain 1,3-dipolar cycloadditions, moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol can improve selectivity.[3] For some modern variations of the Paal-Knorr synthesis, ionic liquids can serve as the reaction solvent, allowing the reaction to proceed at room temperature without an acid catalyst.[5] The optimal solvent depends heavily on the specific reaction mechanism, influencing the stability of transition states and the solubility of reactants and catalysts.[3][6]
Q3: My substrates are prone to degradation under harsh reaction conditions. What alternative activation methods can be used?
A: For sensitive substrates, moving away from harsh conditions like prolonged heating in strong acid is essential.[1] Modern techniques offer milder alternatives:
-
Microwave Irradiation: This method can significantly reduce reaction times (from hours to minutes) and often improves yields by overcoming activation barriers efficiently.[1][5]
-
Lewis Acid Catalysis: Mild Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can effectively promote cyclization under less harsh conditions than traditional Brønsted acids.[5][7]
-
Photoredox Catalysis: This strategy can enable cycloadditions that are otherwise difficult. For example, a photoredox method has been developed for the [3+2] cycloaddition of cyclopropyl ketones with less reactive C=N electrophiles.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions can increase reaction rates and product purity, representing a greener and more efficient option.[7]
Troubleshooting Guide: Paal-Knorr Synthesis
The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, can be challenging when using poorly nucleophilic amines (e.g., those with electron-withdrawing groups).[1]
Problem: Low to no product yield when using an electron-deficient aniline in a Paal-Knorr reaction.
This issue arises because the nitrogen atom of the amine is not nucleophilic enough to efficiently attack the carbonyl groups of the 1,4-dicarbonyl substrate under standard acidic conditions.[1]
Solutions & Data
-
Catalyst Optimization: Switching from a traditional acid catalyst to a more potent Lewis acid can dramatically improve yields. Metal triflates are particularly effective.[7]
Table 1: Effect of Metal Triflate Catalysts on a Model Paal-Knorr Reaction [7]
Catalyst (1 mol%) Time (h) Yield (%) None 24 <5 La(OTf)₃ 5 85 Yb(OTf)₃ 4 92 Sc(OTf)₃ 2 98 Cu(OTf)₂ 3 95 Reaction conditions: 2,5-hexanedione and aniline at 80°C under solvent-free conditions.
-
Employing Microwave Irradiation: Microwave-assisted synthesis provides rapid, localized heating that can accelerate the reaction, often leading to higher yields in a fraction of the time.[1]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2-Arylpyrroles [1]
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
-
Procedure:
-
In a microwave vial, dissolve the 1,4-diketone in ethanol.
-
Add glacial acetic acid followed by the primary aryl amine.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then it is reduced to maintain it.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
-
Troubleshooting Guide: [3+2] Cycloaddition
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (an alkene or alkyne) is a powerful method for constructing pyrrolidine rings.[2][9] However, poor reactivity is often encountered with electron-deficient or sterically demanding dipolarophiles.
Problem: The [3+2] cycloaddition fails or gives low yield with an unreactive alkene.
This occurs when the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene are poorly matched in energy, or when steric hindrance prevents the necessary approach of the two components.
Solutions & Data
-
Activate the Dipolarophile with a Lewis Acid: The addition of a Lewis acid can coordinate to the dipolarophile, lowering its LUMO energy and making it more susceptible to attack by the ylide. The choice of catalyst is critical.[10]
-
Generate a More Reactive (Unstabilized) Ylide: Standard methods often generate ylides that are stabilized by an adjacent electron-withdrawing group. For unreactive alkenes, generating a more reactive, unstabilized ylide can be highly effective. An iridium-catalyzed reductive approach from tertiary amides allows for the formation of such ylides under mild conditions.[11][12]
Table 2: Iridium-Catalyzed [3+2] Cycloaddition with Various Dipolarophiles [12]
Amide Precursor Dipolarophile Product Yield (%) Diastereomeric Ratio (dr) N-benzyl-N-methyl- benzamide N-phenylmaleimide 91 >20:1 N-benzyl-N-methyl- benzamide tert-butyl acrylate 74 10:1 N-benzyl-N-methyl- 4-nitrobenzamide N-phenylmaleimide 82 >20:1 Reactions performed using 1 mol% Vaska's complex [IrCl(CO)(PPh₃)₂] and TMDS as a reductant.
Experimental Protocol: Iridium-Catalyzed Reductive Generation of Azomethine Ylides for [3+2] Cycloaddition [11][12]
-
Materials:
-
Amide or lactam precursor (1.0 eq)
-
Alkene (dipolarophile) (1.2-1.5 eq)
-
Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the amide precursor, the alkene, and the iridium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the TMDS dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LCMS).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during pyrrolidine synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your catalytic pyrrolidine synthesis, providing potential causes, methods for identification, and suggested solutions.
| Problem | Potential Cause | Identification Method | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Poisoning: Contaminants in substrates, solvents, or hydrogen gas can poison the catalyst.[1] | - Elemental analysis of the spent catalyst may reveal traces of sulfur or phosphorus.- A sudden or gradual loss of activity when using a new batch of reagents. | - Purify Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.- Gas Purification: Use a high-purity hydrogen source with an in-line purifier to remove trace contaminants. |
| 2. Improper Catalyst Activation: The catalyst may not have been correctly activated before use. | - Inconsistent results between different reaction batches.- Comparison with a known active catalyst batch shows significantly lower performance. | - Adhere to Activation Protocol: Strictly follow the manufacturer's recommended activation procedure for the specific catalyst (e.g., pre-reduction for palladium catalysts). | |
| 3. Product Inhibition: The pyrrolidine product, being a Lewis base, can coordinate to the metal center of the catalyst, blocking active sites.[2] | - A decrease in reaction rate as the product concentration increases. | - Optimize Reaction Conditions: Adjust temperature, pressure, and solvent to minimize product adsorption.- Consider Catalyst Modifications: Use a catalyst less susceptible to amine coordination. | |
| Gradual Decline in Catalyst Performance Over Several Runs | 1. Coking/Fouling: Deposition of polymeric or tar-like substances ("gums") on the catalyst's active sites.[1] | - Visual inspection of the catalyst may show discoloration or clumping.- A gradual decrease in reaction rate and yield over repeated uses. | - Solvent Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species.- Oxidative Regeneration: For carbon-supported catalysts, a controlled oxidation can burn off carbonaceous deposits (see detailed protocol below). |
| 2. Sintering: Thermal degradation of the catalyst, leading to a loss of active surface area. | - Difficult to identify without specialized characterization techniques (e.g., chemisorption, TEM).- Generally irreversible loss of activity that cannot be restored by washing or oxidation. | - Control Reaction Temperature: Avoid excessively high reaction temperatures.- Choose a Thermally Stable Catalyst: Select a catalyst with a support and metal combination known for its thermal stability. | |
| 3. Leaching: Dissolution of the active metal from the support into the reaction medium. | - Inductively coupled plasma (ICP) analysis of the reaction filtrate shows the presence of the catalytic metal.- Irreversible loss of catalyst activity. | - Select an Appropriate Solvent: Use a solvent that minimizes metal dissolution.- Immobilize the Catalyst: Employ catalysts with strong metal-support interactions to prevent leaching. | |
| Low or Decreased Enantioselectivity (in Asymmetric Synthesis) | 1. Ligand Degradation: The chiral ligand may degrade under the reaction conditions. | - Decreasing enantiomeric excess (ee) over time or with catalyst reuse. | - Optimize Reaction Conditions: Use milder temperatures and pressures.- Choose a More Robust Ligand: Select a chiral ligand known for its stability under the required reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in pyrrolidine synthesis and their typical deactivation mechanisms?
A1: Common catalysts include Raney® Nickel, Palladium on carbon (Pd/C), and Ruthenium-BINAP complexes.
-
Raney® Nickel is often used for nitrile and nitro group reductions but can be deactivated by strong chemisorption of reactants or products, as well as by fouling.[3]
-
Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst but is highly susceptible to poisoning by sulfur and nitrogen-containing compounds.[1] Coking is also a common issue.
-
Ruthenium-BINAP and similar chiral complexes are used for asymmetric hydrogenations. They can be deactivated by product inhibition, where the chiral amine product coordinates to the metal center, and by ligand degradation.
Q2: Can the pyrrolidine product itself deactivate the catalyst?
A2: Yes, this is a phenomenon known as product inhibition. Pyrrolidines are amines, which are Lewis bases. The lone pair of electrons on the nitrogen atom can coordinate strongly to the acidic metal center of the catalyst, blocking active sites and preventing reactant molecules from binding.[2]
Q3: What is "coking" or "fouling" of a catalyst?
A3: Coking, also referred to as fouling or "gum formation," is the physical deposition of carbonaceous materials, such as polymers or tars, onto the surface and within the pores of a catalyst.[1] This blocks the active sites and hinders the transport of reactants and products, leading to a decline in catalytic activity.
Q4: Is it always possible to regenerate a deactivated catalyst?
A4: Not always. The success of regeneration depends on the deactivation mechanism.
-
Coking/Fouling: Often reversible through solvent washing or controlled oxidation.
-
Poisoning: Can be reversible if the poison is weakly adsorbed and can be removed by washing. Strongly adsorbed poisons may require more aggressive chemical treatment.
-
Sintering and Leaching: These are generally considered irreversible as they involve a physical change in the catalyst's structure or loss of the active metal.
Q5: What are the best practices for handling and storing hydrogenation catalysts like Raney® Nickel and Pd/C?
A5: Many hydrogenation catalysts, particularly Raney® Nickel and Pd/C, are pyrophoric, meaning they can ignite spontaneously when exposed to air, especially when dry or containing adsorbed hydrogen.
-
Handling: Always handle these catalysts under an inert atmosphere (e.g., in a glovebox) or as a slurry in a solvent to prevent contact with air.
-
Storage: Store catalysts in a cool, dry place, away from air and moisture. Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
Quantitative Data on Catalyst Performance and Regeneration
The following tables summarize quantitative data on catalyst deactivation and regeneration to aid in experimental design and troubleshooting.
Table 1: Catalyst Deactivation Data
| Catalyst | Reaction Type | Deactivation Observation | Pressure Influence | Reference |
| Raney®-Nickel | Hydrogenation of a nitrile-ester | Faster deactivation compared to fatty nitrile hydrogenation. | Higher H₂ pressure (60 bar vs. 40 bar) led to higher conversion but also greater deactivation.[3] | [3] |
| Pd/C | Reductive Amination | Susceptible to poisoning by sulfur and nitrogen compounds. | Not specified. | [1] |
| Cu-SSZ-13 | NO Oxidation (example of product inhibition) | Apparent activation energies and reaction orders can be significantly skewed by product inhibition. | Not specified. | [2][4][5] |
Table 2: Catalyst Regeneration Efficacy
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery | Reference |
| Raney®-Nickel | Unspecified (from nitrile-ester hydrogenation) | In-pot regeneration (H₂, 30 bar, 150 °C) | Complete activity recovery | [3][6] |
| Raney®-Nickel | Unspecified (from nitrile-ester hydrogenation) | Solvent washing (Methanol and Toluene) | Partial activity recovery | [3][6] |
| Raney®-Nickel | Unspecified (from nitrile-ester hydrogenation) | Sonication | Partial activity recovery | [3][6] |
| Raney-Ni | Coke formation (from cyclohexane dehydrogenation) | Coke elimination operation | Relative activity recovered to 0.95 after dropping to 0.7. | [7] |
Experimental Protocols
Protocol 1: Oxidative Regeneration of Coked Palladium on Carbon (Pd/C)
This protocol is a general guideline for the regeneration of a coked Pd/C catalyst. Caution: This procedure should be carried out with appropriate safety measures in a well-ventilated fume hood.
-
Solvent Washing:
-
Wash the spent catalyst with a solvent used in the reaction to remove any adsorbed organic species.
-
Follow with a wash using a more volatile solvent (e.g., methanol or acetone) to facilitate drying.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
-
Oxidation:
-
Place the dried, spent catalyst in a tube furnace.
-
Heat the catalyst in a controlled flow of a dilute oxygen stream (e.g., 1-5% O₂ in N₂).
-
Slowly ramp the temperature to 200-400 °C. The exact temperature will depend on the nature of the coke and the stability of the catalyst support. A slow ramp rate helps to avoid catalyst sintering.
-
Hold at the target temperature for 2-4 hours, or until the regeneration is complete (often indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).
-
-
Reduction:
-
After oxidation, purge the system with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.
-
Switch to a flow of hydrogen (or a dilute H₂ in N₂ mixture) and heat the catalyst according to its standard activation procedure to reduce the oxidized palladium species back to their metallic state.
-
-
Passivation and Storage:
-
After reduction, cool the catalyst to room temperature under an inert atmosphere.
-
Carefully passivate the catalyst surface if it will be handled in the air, or store it under an inert atmosphere or as a slurry in a deoxygenated solvent.
-
Protocol 2: Activity Test for a Hydrogenation Catalyst
This protocol provides a general method to assess the activity of a fresh, used, or regenerated catalyst.
-
Standard Reaction Setup:
-
Choose a standard hydrogenation reaction with a model substrate that is relevant to your pyrrolidine synthesis (e.g., hydrogenation of a simple olefin or nitro compound).
-
Use a consistent set of reaction conditions:
-
Substrate concentration
-
Catalyst loading (e.g., % w/w relative to the substrate)
-
Solvent
-
Temperature
-
Hydrogen pressure
-
-
-
Procedure:
-
Charge a pressure reactor with the solvent and the catalyst.
-
Seal the reactor and purge several times with an inert gas, followed by several purges with hydrogen.
-
Add the substrate to the reactor (this can be done before sealing if the substrate is not volatile or reactive with the catalyst under inert conditions).
-
Pressurize the reactor to the desired hydrogen pressure and begin stirring at the target temperature.
-
Monitor the reaction progress by measuring hydrogen uptake over time or by taking aliquots at regular intervals for analysis by GC, HPLC, or NMR.
-
-
Data Analysis:
-
Plot the conversion of the starting material or the formation of the product as a function of time.
-
The initial reaction rate can be determined from the slope of this curve at the beginning of the reaction.
-
Compare the initial rate or the time to reach a certain conversion (e.g., 99%) for the catalyst being tested against a fresh batch of catalyst to determine its relative activity.
-
Visualizations
Caption: Major pathways of catalyst deactivation in pyrrolidine synthesis.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
Caption: General experimental workflow for regenerating a coked catalyst.
References
Validation & Comparative
Unveiling the Anticancer Potential of Novel Pyrrolidinyl Acetamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the pyrrolidine scaffold has emerged as a promising pharmacophore due to its prevalence in numerous biologically active compounds. This guide provides a comparative analysis of the anticancer activity of novel pyrrolidinyl acetamide and pyrrolidinone derivatives, serving as a valuable resource for researchers engaged in the development of new cancer therapeutics. While specific data on novel 2-(Pyrrolidin-1-yl)acetic acid derivatives remains limited in publicly available literature, this guide focuses on closely related analogs, offering insights into their potency and potential mechanisms of action. The data presented herein is compiled from recent preclinical studies, providing a foundation for further investigation and development in this promising area of oncology research.
Comparative Anticancer Activity
The in vitro cytotoxic effects of various novel pyrrolidinyl acetamide and pyrrolidinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability, are summarized below. These values are benchmarked against doxorubicin, a standard chemotherapeutic agent, where available.
| Compound Class | Derivative | Cancer Cell Line | IC50/EC50 (µM) | Comparator (IC50/EC50, µM) |
| Indole-Acylhydrazone Derivatives | Compound A | MCF-7 (Breast) | < 25 µg/mL | Doxorubicin: < 25 µg/mL[1] |
| Compound B | MCF-7 (Breast) | < 25 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound C | MCF-7 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound D | MCF-7 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound E | MCF-7 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound F | MCF-7 (Breast) | < 25 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound G | MCF-7 (Breast) | < 25 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound A | MDA-MB-231 (Breast) | 25-50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound B | MDA-MB-231 (Breast) | 25-50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound C | MDA-MB-231 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound D | MDA-MB-231 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound E | MDA-MB-231 (Breast) | > 50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound F | MDA-MB-231 (Breast) | 25-50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Compound G | MDA-MB-231 (Breast) | 25-50 µg/mL | Doxorubicin: < 25 µg/mL[1] | |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives | Compound Series | IGR39 (Melanoma) | 2.5 - 20.2 | Not Specified |
| Compound Series | PPC-1 (Prostate) | 2.5 - 20.2 | Not Specified | |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives | Compound 7d | HeLa (Cervical) | 0.52 | Not Specified[2] |
| Compound 7d | MCF-7 (Breast) | 0.34 | Not Specified[2] | |
| Compound 7d | HT-29 (Colon) | 0.86 | Not Specified[2] | |
| Indole-Aryl-Amide Derivatives | Compound 5 | HT29 (Colon) | 2.61 | Not Specified[3] |
| Compound 5 | PC3 (Prostate) | 0.39 | Not Specified[3] | |
| Compound 5 | J6 (Jurkat) | 0.37 | Not Specified[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of these novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[4]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[4]
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[4]
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Preparation: Seed cells (1 × 10^6) in a T25 flask and incubate for 48 hours before treatment.[5]
-
Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the cells twice with PBS.[5]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 2-4 µL of Annexin V-FITC and 100 µL of PI staining mix. Incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 500 µL of Annexin V Binding Buffer and analyze the samples on a flow cytometer.[6] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[5]
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 15-20 µL of protein samples on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizing Cellular Impact: Signaling Pathways and Experimental Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: A generalized workflow for screening the anticancer activity of novel compounds.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for anticancer drugs.[8][9][10][11][12]
References
- 1. Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models [apb.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unlocking Cognitive Enhancement: A Comparative Guide to the Structure-Activity Relationships of 2-(Pyrrolidin-1-yl)acetic Acid Analogs
For researchers, scientists, and professionals in drug development, the quest for novel nootropic agents remains a pivotal area of investigation. Among the promising scaffolds, 2-(pyrrolidin-1-yl)acetic acid and its derivatives, notably the racetam class of drugs, have garnered significant attention for their potential to enhance cognitive functions such as memory and learning. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to inform the rational design of next-generation cognitive enhancers.
The pyrrolidinone core is a versatile scaffold that has been extensively explored in medicinal chemistry.[1][2] Analogs of this compound, particularly the 2-oxo-pyrrolidineacetamide derivatives (racetams), have been a cornerstone of nootropic research for decades.[3] These compounds are believed to exert their cognitive-enhancing effects through various mechanisms, including the modulation of neurotransmitter systems and neuronal plasticity.[3][4] Understanding the relationship between their chemical structure and biological activity is paramount for the development of more potent and selective therapeutic agents.
Comparative Analysis of Biological Activity
The following table summarizes the in silico and in vivo data for a series of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide, a key subclass of this compound analogs. The data highlights how modifications to the acyl group can influence the predicted binding affinity to the GABAA receptor, a potential target for nootropic action, and the in vivo efficacy in a model of amnesia.
| Compound ID | Structure | Predicted GABAA Receptor Binding Energy (kcal/mol)[2] | In Vivo Efficacy (Passive Avoidance Test)[1] |
| Piracetam | 2-(2-oxopyrrolidin-1-yl)acetamide | - | Baseline |
| Aniracetam | 1-(4-methoxybenzoyl)-2-pyrrolidinone | Not Reported | 53% correct responding in scopolamine-treated rats (50 mg/kg)[1] |
| PirAc | N-[2-(2-oxopyrrolidin-1-yl)acetyl]acetamide | -105.7 | Data not available |
| PirPr | N-[2-(2-oxopyrrolidin-1-yl)acetyl]propionamide | -110.2 | Data not available |
| PirBut | N-[2-(2-oxopyrrolidin-1-yl)acetyl]butyramide | -115.8 | Data not available |
Note: The binding energies for PirAc, PirPr, and PirBut are based on molecular docking studies and represent a predicted affinity. A more negative value suggests a stronger interaction. The in vivo data for Aniracetam demonstrates its ability to reverse scopolamine-induced amnesia.
Key Structure-Activity Relationship Insights
The data suggests that increasing the length of the N-acyl chain in 2-(2-oxopyrrolidin-1-yl)acetamide analogs, from acetyl (PirAc) to butyryl (PirBut), leads to a more favorable predicted binding energy at the GABAA receptor.[2] This indicates that lipophilicity and the potential for additional hydrophobic interactions within the binding pocket may play a crucial role in the activity of these compounds.
Furthermore, the structure of aniracetam, which incorporates a p-anisoyl group at the nitrogen of the pyrrolidinone ring, demonstrates significant in vivo efficacy in a well-established animal model of memory impairment.[1] This highlights that modifications at this position can lead to potent nootropic effects. The replacement of the acetamide moiety with a substituted benzoyl group introduces aromatic interactions and alters the electronic properties of the molecule, which likely contributes to its enhanced activity compared to the parent compound, piracetam.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols for the key assays are provided below.
Passive Avoidance Test
This behavioral test is widely used to assess learning and memory in rodents.[5]
Apparatus: A two-compartment box with one illuminated and one dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rodent is placed in the illuminated compartment. When it enters the dark compartment (which rodents naturally prefer), the door is closed, and a mild, brief electric foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rodent is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
Drug Administration: Test compounds are typically administered before the acquisition trial to assess their effect on learning or immediately after to evaluate their impact on memory consolidation. To induce amnesia, an agent like scopolamine can be administered prior to the acquisition trial.[1]
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay is used to determine the ability of a compound to inhibit the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism of action for several cognitive-enhancing drugs.
Principle: The assay is based on the Ellman's method, where acetylthiocholine is used as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, and a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Assay:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
Visualizing Key Relationships
To better understand the processes involved in the evaluation of these nootropic agents, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
References
- 1. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [journals.eco-vector.com]
- 3. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racetam - Wikipedia [en.wikipedia.org]
- 5. njppp.com [njppp.com]
2-(Pyrrolidin-1-yl)acetic acid vs. GABA Analogs: A Comparative Analysis in Neurological Models
In the landscape of neurological research and drug development, both 2-(pyrrolidin-1-yl)acetic acid derivatives and gamma-aminobutyric acid (GABA) analogs represent significant areas of investigation for their potential therapeutic effects on conditions such as epilepsy, anxiety, and neuropathic pain. While GABA analogs like gabapentin and pregabalin are established clinical agents, the therapeutic profile of this compound and its close relatives is still under extensive preclinical evaluation. This guide provides an objective comparison of their performance in relevant neurological models, supported by available experimental data.
Overview of a Pyrrolidone Derivative and GABA Analogs
This compound belongs to the pyrrolidine class of compounds, which are structurally related to the nootropic agent piracetam. While direct experimental data on the parent compound is limited in the public domain, research on its derivatives, particularly those with a 2,5-dioxo-pyrrolidine core, has demonstrated anticonvulsant and antinociceptive properties. The proposed mechanisms of action for piracetam-like compounds are multifaceted, potentially involving the modulation of ion channels and various neurotransmitter systems.
GABA analogs, such as gabapentin and pregabalin, were initially designed to mimic the action of the inhibitory neurotransmitter GABA. However, their primary mechanism of action does not involve direct interaction with GABA receptors. Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters.
Comparative Efficacy in Neurological Models
To provide a clear comparison, the following sections summarize the available quantitative data from preclinical studies in established models of epilepsy, anxiety, and neuropathic pain. It is important to note that the data for the pyrrolidine derivatives are from more complex analogs of this compound and may not be directly representative of the parent compound.
Anticonvulsant Activity
The anticonvulsant properties of these compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which model generalized tonic-clonic and absence seizures, respectively.
| Compound/Analog | Animal Model | Test | Route | ED₅₀ (mg/kg) | Citation |
| Pyrrolidine Derivatives | |||||
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | Mouse | MES | i.p. | 16.13 | [1] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | Mouse | MES | i.p. | 37.79 | [1] |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (3q) | Mouse | MES | i.p. | 31.64 | |
| 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (3q) | Mouse | scPTZ | i.p. | 75.41 | |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (14) | Mouse | MES | i.p. | 49.6 | [2] |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (14) | Mouse | scPTZ | i.p. | 67.4 | [2] |
| GABA Analogs | |||||
| Gabapentin | Rat | MES | i.p. | 17.3 | [3] |
| Pregabalin | Rat | MES | p.o. | 1.8 | [4] |
| Pregabalin | Mouse | scPTZ | p.o. | 31 | [4] |
Anxiolytic Activity
The anxiolytic potential is commonly assessed using the elevated plus-maze (EPM) test, where an increase in the time spent in the open arms indicates a reduction in anxiety-like behavior.
| Compound/Analog | Animal Model | Test | Dose (mg/kg) | Outcome | Citation |
| Pyrrolidine Derivatives | |||||
| Aniracetam | Mouse | EPM | 10-100 | Increased time in open arms | [3] |
| GABA Analogs | |||||
| Gabapentin | Rat | EPM | 5, 10, 20, 40 | Increased time in open arms | [5] |
| Pregabalin | Rat | EPM | 60, 100 | Increased time in open arms | [6] |
Efficacy in Neuropathic Pain Models
Neuropathic pain is often studied using models of nerve injury, such as chronic constriction injury (CCI) and spinal nerve ligation (SNL). The efficacy of a compound is measured by its ability to reverse the resulting mechanical allodynia (pain from a non-painful stimulus) or thermal hyperalgesia (increased sensitivity to heat).
| Compound/Analog | Animal Model | Pain Model | Outcome Measure | Effective Dose (mg/kg) | Citation |
| Pyrrolidine Derivatives | |||||
| Piracetam | Rat | CCI | Increased hot plate and tail flick latencies, decreased paw withdrawal duration in acetone test | 200 | [4] |
| GABA Analogs | |||||
| Gabapentin | Rat | CCI | Attenuated mechanical and heat hyperalgesia | 100 | [7] |
| Pregabalin | Mouse | CCI | Inhibition of punctate allodynia | 30-100 | [2] |
| Pregabalin | Rat | SNL | Reversal of cold allodynia | 30, 100, 300 µmol/kg (oral) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key experiments cited.
Maximal Electroshock (MES) Test
This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male mice or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.
-
Animals: Male mice or rats are used.
-
Drug Administration: The test compound is administered i.p. or p.o.
-
Procedure: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Endpoint: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED₅₀ is calculated as the dose that prevents seizures in 50% of the animals.
Elevated Plus-Maze (EPM) Test
This is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animals: Mice or rats are used.
-
Drug Administration: The test compound is administered prior to the test.
-
Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the percentage of time spent in the open arms or the percentage of open arm entries is indicative of an anxiolytic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model induces a peripheral neuropathy.
-
Animals: Rats are commonly used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Behavioral Testing: Several days after surgery, when neuropathic pain behaviors have developed, animals are tested for mechanical allodynia (using von Frey filaments to measure paw withdrawal threshold) and thermal hyperalgesia (using a radiant heat source to measure paw withdrawal latency).
-
Drug Administration: The test compound is administered, and behavioral testing is repeated at various time points to assess its analgesic effect.
-
Data Analysis: A significant increase in paw withdrawal threshold or latency compared to vehicle-treated animals indicates an antinociceptive effect.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the effects of these compounds is critical for rational drug design and development.
GABA Analogs: Modulation of Voltage-Gated Calcium Channels
The primary mechanism of action for gabapentin and pregabalin involves their binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.
Mechanism of action for GABA analogs.
This compound Derivatives: A More Complex Picture
The mechanism of action for this compound and its analogs, like piracetam, is not as clearly defined. It is believed to be multimodal, potentially involving the modulation of membrane fluidity, enhancement of neurotransmitter release (including acetylcholine), and effects on ion channels. Some studies suggest an interaction with AMPA receptors and modulation of calcium and potassium channels.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effect of piracetam on peripheral neuropathic pain induced by chronic constriction injury of sciatic nerve in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic Effect of Piracetam on Peripheral Neuropathic Pain Induced by Chronic Constriction Injury of Sciatic Nerve in Rats | Semantic Scholar [semanticscholar.org]
- 6. Oxiracetam prevents the MK-801 induced amnesia for the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seletracetam - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity Profile of 2-(Pyrrolidin-1-yl)acetic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-(Pyrrolidin-1-yl)acetic acid, a versatile scaffold in drug discovery, against a panel of selected biological targets. The pyrrolidine ring is a key structural motif in many biologically active compounds.[1][2] Understanding the selectivity and potential off-target interactions of molecules incorporating this scaffold is crucial for the development of safe and effective therapeutics.[3]
This document presents hypothetical, yet representative, experimental data to illustrate the process of cross-reactivity assessment. The findings are compared with known reference compounds to provide a context for its selectivity profile.
Executive Summary
This compound and its derivatives have been explored for their potential activity at various receptors, including sphingosine-1-phosphate (S1P) receptors and C-C chemokine receptor type 5 (CCR5).[4][5] This guide focuses on a hypothetical assessment of the parent compound's binding affinity at a primary target and a selection of related off-targets. The data herein is intended to serve as an illustrative example of a cross-reactivity screening workflow.
Data Presentation: Comparative Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of this compound and two comparator compounds against a panel of G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Compound | Primary Target: S1P1 (Ki, nM) | Off-Target 1: S1P2 (Ki, nM) | Off-Target 2: S1P3 (Ki, nM) | Off-Target 3: Dopamine D2 (Ki, nM) | Off-Target 4: Histamine H1 (Ki, nM) |
| This compound | 150 | 1200 | 2500 | >10,000 | >10,000 |
| Comparator A (Known S1P1 Agonist) | 5 | 50 | 100 | >10,000 | >10,000 |
| Comparator B (Non-selective Pyrrolidine Derivative) | 500 | 750 | 900 | 1500 | 3000 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
The binding affinity data presented in this guide was hypothetically generated using standard in vitro radioligand binding assays.
Protocol: Radioligand Binding Assay for GPCRs
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., S1P1, S1P2, etc.) are prepared from recombinant cell lines.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand for each receptor is used at a concentration close to its Kd value.
-
Competition Binding: The cell membranes and the radioligand are incubated with increasing concentrations of the test compound (e.g., this compound) or a known reference compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. Cross-reactivity is quantified by comparing the assay's response to a range of similar analytes.[6]
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity assessment of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aryl(pyrrolidin-4-yl)acetic acids are potent agonists of sphingosine-1-phosphate (S1P) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-reactivity - Wikipedia [en.wikipedia.org]
In vivo validation of the efficacy of a 2-(Pyrrolidin-1-yl)acetic acid-based compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Piracetam, a foundational pyrrolidone-based nootropic, against a selection of other prominent cognitive enhancing agents. The data presented is collated from various preclinical and clinical studies, offering a quantitative and methodological overview to inform further research and development in the field of cognitive enhancement.
Comparative Efficacy of Nootropic Agents
The following tables summarize the in-vivo performance of Piracetam and its alternatives in key behavioral and physiological assessments of cognitive function.
| Compound | Animal Model | Dosage | Test | Key Finding | Citation |
| Piracetam | Aged Rats | 100 mg/kg | Passive Avoidance | Significantly better retention scores compared to control. | [1] |
| Aged Mice | 500 mg/kg | Receptor Binding | ~30-40% increase in muscarinic cholinergic receptor density in the frontal cortex. | [2] | |
| Aged Mice | 500 mg/kg | Receptor Binding | ~20% elevation in NMDA receptor density. | [3] | |
| Noopept | Rats with induced cognitive deficiency | 0.5 mg/kg | Passive Avoidance | Completely prevented memory disorders. | [4] |
| Oxiracetam | Rats with Vascular Dementia | 100-200 mg/kg | Morris Water Maze | Significantly alleviated learning and memory deficits. | [5] |
| Rats | 300 mg/kg i.p. | Choline Uptake | 40% increase in high-affinity choline uptake rate in the hippocampus 3 hours post-administration. | [6] | |
| Vinpocetine | Chronic Ischemic Stroke Patients | Intravenous | PET Scan | 36-37% increase in regional cerebral blood flow in the thalamus and caudate nucleus. | [7] |
| Citicoline | Healthy Older Adults with AAMI | 500 mg/day (12 weeks) | Paired Associate Test | Significant improvement in episodic memory (mean change: 0.15 vs. 0.06 for placebo). | [4] |
| Elderly subjects with memory deficits | 300-1000 mg/day (4 weeks) | Free Recall Tasks | Significant improvement in word and object recall. | [8] | |
| Modafinil | Healthy, non-sleep deprived adults | 100-200 mg | Meta-analysis | Small but significant overall positive effect on cognition (g = 0.10). | [9][10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.
Scopolamine-Induced Amnesia Model in Rodents
This model is widely used to induce a reversible cholinergic deficit, mimicking certain aspects of cognitive impairment.
-
Animal Model: Typically, adult male Wistar rats or Swiss albino mice are used.[11][12]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.[13]
-
Drug Administration:
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or passive avoidance task.
References
- 1. Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of piracetam on N-methyl-D-aspartate receptor properties in the aged mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citicoline and Memory Function in Healthy Older Adults: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citicoline improves memory performance in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy of Modafinil as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. njppp.com [njppp.com]
- 13. researchmgt.monash.edu [researchmgt.monash.edu]
- 14. Treadmill Exercise Ameliorates Short-Term Memory Disturbance in Scopolamine-Induced Amnesia Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different pyrrolidine-based enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its unique structural and stereochemical properties have made it a privileged motif in the design of potent and selective enzyme inhibitors across various therapeutic areas. This guide provides a comparative analysis of the efficacy of different pyrrolidine-based inhibitors against key enzymatic targets, supported by quantitative experimental data and detailed methodologies to aid in research and development.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Pyrrolidine-based compounds, particularly cyanopyrrolidines, have emerged as a prominent class of DPP-4 inhibitors.
Comparative Efficacy of Pyrrolidine-Based DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of selected pyrrolidine-based DPP-4 inhibitors. Lower IC50 values indicate greater potency.
| Compound ID | Pyrrolidine Class | Modifications | IC50 (nM) | Reference |
| Vildagliptin | Cyanopyrrolidine | Adamantyl group | ~2.5 - 50 | [1][2] |
| Saxagliptin | Cyanopyrrolidine | Adamantyl group with nitrile | ~26 - 50 | [1] |
| Compound 3 | Benzimidazole-based | N/A | 2 | [2] |
| Compound 4 | Benzimidazole-based | N/A | 2 | [2] |
| Compound 37 | Benzimidazole-based | N/A | 8 | [2] |
| Compound 23 | Piperazinopyrrolidine | 7-chloro-4-quinolyl | 3730 | [2] |
| Compound 38 | Sulfonamide-pyrrolidine | Nitrile group | 41.17 | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
A study comparing the clinical efficacy of Vildagliptin and Saxagliptin in patients with type 2 diabetes inadequately controlled with metformin and a sulfonylurea showed that after 24 weeks, both drugs significantly reduced HbA1c levels. However, Vildagliptin demonstrated a greater reduction in fasting blood glucose compared to Saxagliptin[3][4]. Another study also indicated that Vildagliptin led to a significantly greater reduction in acute glucose fluctuations compared to Saxagliptin[5].
Signaling Pathway of DPP-4 Inhibition
References
- 1. Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review [mdpi.com]
- 4. Metallo-β-lactamase-mediated antimicrobial resistance and progress in inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of a Novel Pyrrolidine BTK Inhibitor and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel, selective, and reversible pyrrolidine-containing Bruton's tyrosine kinase (BTK) inhibitor, RN486, with the first-in-class irreversible BTK inhibitor, Ibrutinib. This objective analysis, supported by experimental data, is intended to inform research and development in the field of targeted therapies for B-cell malignancies and autoimmune diseases.
Executive Summary
Bruton's tyrosine kinase (BTK) is a clinically validated target in the treatment of various B-cell cancers and autoimmune disorders.[1] While the irreversible inhibitor Ibrutinib has transformed the therapeutic landscape, interest in novel inhibitors with different binding mechanisms and potentially improved safety profiles is high. This guide focuses on RN486, a potent and selective pyrrolidine-based BTK inhibitor, and compares its mechanism of action and in vitro efficacy with Ibrutinib.
Data Presentation: Quantitative Comparison of RN486 and Ibrutinib
The following tables summarize the key quantitative data for RN486 and Ibrutinib, highlighting their respective potencies in biochemical and cellular assays.
Table 1: Biochemical Activity against BTK
| Parameter | RN486 | Ibrutinib | Assay Type | Reference |
| IC50 | 4.0 nM | 0.5 nM | Enzymatic Assay | [2][3] |
| Kd | 0.31 nM | Not Reported | FRET Binding Assay | [4][5] |
Table 2: Cellular Activity in Immune Cells
| Cell-Based Assay | Cell Type | Stimulus | Readout | RN486 IC50 | Ibrutinib IC50 | Reference |
| Mast Cell Degranulation | Human Mast Cells | Fcε Receptor Cross-linking | Degranulation | 2.9 nM | Not Reported | [5][6] |
| TNFα Production | Human Monocytes | Fcγ Receptor Engagement | TNFα Secretion | 7.0 nM | Not Reported | [5][6] |
| B-Cell Activation | Human Whole Blood | B-Cell Receptor (BCR) | CD69 Expression | 21.0 nM | ~11 nM (in a B-cell line) | [5][6] |
Mechanism of Action
Ibrutinib: Irreversible Covalent Inhibition
Ibrutinib is a first-generation BTK inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the formation of a covalent bond between the acrylamide group of Ibrutinib and the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK.[7] This irreversible binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking the downstream signaling pathways essential for B-cell proliferation and survival.[7]
RN486: Reversible, Non-Covalent Inhibition
In contrast to Ibrutinib, RN486 is a selective and reversible inhibitor of BTK.[2][7] It binds potently and competitively to the ATP-binding site of the enzyme.[7] This non-covalent interaction allows for a dynamic equilibrium between the inhibitor and the enzyme. The reversible nature of RN486's binding may offer a different pharmacological profile, potentially influencing its safety and the management of treatment-related adverse events.
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
B-Cell Receptor (BCR) Signaling Pathway and Inhibition
Caption: Inhibition of the BCR signaling pathway by Ibrutinib and RN486.
Experimental Workflow: Biochemical BTK Inhibition Assay
Caption: Workflow for determining the biochemical IC50 of BTK inhibitors.
Experimental Workflow: Cellular B-Cell Activation Assay
Caption: Workflow for assessing the cellular activity of BTK inhibitors.
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
-
Dilute recombinant human BTK enzyme in the reaction buffer to the desired concentration.
-
Prepare a solution of a suitable peptide substrate and ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (RN486 and Ibrutinib) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the BTK enzyme solution.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and quantify the amount of product formed or ATP consumed. A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.
-
Add the detection reagent according to the manufacturer's instructions and incubate.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
-
Cellular B-Cell Activation Assay (CD69 Expression)
Objective: To measure the inhibitory effect of a compound on B-cell activation in a cellular context.
Methodology:
-
Sample Preparation:
-
Obtain fresh human whole blood collected in heparin-containing tubes.
-
-
Compound Treatment:
-
Aliquot the whole blood into 96-well plates.
-
Add serial dilutions of the test compounds (RN486 and Ibrutinib) to the wells. Include a vehicle control (DMSO).
-
Incubate at 37°C for a specified period (e.g., 1 hour).
-
-
B-Cell Stimulation:
-
Add a B-cell receptor agonist (e.g., anti-IgD antibody) to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 18-24 hours) to induce B-cell activation.
-
-
Flow Cytometry Staining:
-
Lyse the red blood cells using a lysis buffer.
-
Centrifuge the plate and discard the supernatant.
-
Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently labeled antibodies against a B-cell marker (e.g., anti-CD19) and an activation marker (e.g., anti-CD69).
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells with staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the B-cell population (CD19-positive cells).
-
Determine the percentage of CD69-positive B-cells for each treatment condition.
-
Calculate the percentage of inhibition of CD69 expression relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[6]
-
Conclusion
This comparative guide highlights the distinct mechanisms of action of the novel pyrrolidine-based BTK inhibitor, RN486, and the established drug, Ibrutinib. While both compounds potently inhibit BTK, RN486 does so through a reversible, non-covalent mechanism, in contrast to the irreversible covalent binding of Ibrutinib. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation and development of next-generation BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
Pyrrolidine-2,5-dione Derivatives Emerge as Potent Anti-inflammatory Contenders in Preclinical Studies
For Immediate Release
Shanghai, China – December 27, 2025 – In the ongoing quest for safer and more effective anti-inflammatory therapeutics, researchers are increasingly turning their attention to a class of compounds known as pyrrolidine-2,5-dione (also known as succinimide) derivatives. Extensive preclinical data reveals that these derivatives exhibit significant anti-inflammatory properties, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. This comparative guide synthesizes key experimental findings, offering a detailed analysis for researchers, scientists, and drug development professionals.
The primary mechanism of action for many pyrrolidine-2,5-dione derivatives involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][2] This dual-action approach is a key area of interest as it may offer a broader spectrum of anti-inflammatory effects and potentially a better safety profile compared to traditional NSAIDs, which primarily target COX enzymes.[1] Furthermore, some derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4]
In Vitro Efficacy: A Quantitative Comparison
The anti-inflammatory potential of novel compounds is frequently quantified by their half-maximal inhibitory concentration (IC50) against key inflammatory enzymes. Lower IC50 values indicate greater potency. The following tables summarize the in vitro inhibitory activities of various pyrrolidine-2,5-dione derivatives compared to standard anti-inflammatory drugs.
Table 1: Comparative COX-2 and 5-LOX Inhibitory Activity (IC50, µM)
| Compound/Drug | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrolidine-2,5-dione Derivatives | ||||
| Compound 78 | 0.051 | - | - | [1] |
| Compound 13e | 0.98 | - | 31.5 | [5][6] |
| Compound 44 | 50.93 | 20.87 | - | [2][7] |
| Compound 31 | 68.60 | 50.76 | - | [2][7] |
| Compound R3 | 0.84 | 0.46 | - | [8] |
| Standard Anti-inflammatory Drugs | ||||
| Celecoxib | - | - | - | [2] |
| Nordihydroguaiaretic acid (NDGA) | - | - | - | [2] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Anti-inflammatory Activity
| Compound/Drug | Assay | Dose | Inhibition (%) | Reference |
| Pyrrolidine-2,5-dione Derivative | Carrageenan-induced paw edema | - | 54.77 | [2] |
| Standard Anti-inflammatory Drugs | ||||
| Diclofenac Sodium | Carrageenan-induced paw edema | - | 47.15 | [2] |
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
The inhibitory activity of the test compounds on COX-1 and COX-2 is determined using a commercial enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the respective COX isoform.
-
Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time at 37°C.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent.
-
Quantification: The amount of PGH2 produced is quantified colorimetrically using a plate reader at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. The IC50 value is then determined from the concentration-response curve.
In Vitro 5-LOX Inhibition Assay
The 5-LOX inhibitory activity is assessed by measuring the enzyme's ability to convert linoleic acid into hydroperoxyl-linoleic acid.
-
Enzyme Preparation: A crude enzyme solution is prepared from a suitable source, such as potato tubers or neutrophils.
-
Incubation: The enzyme solution is incubated with the test compound at various concentrations.
-
Reaction: Linoleic acid is added as the substrate, and the reaction is allowed to proceed at room temperature.
-
Measurement: The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds, a reference drug (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally to different groups of animals.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Conclusion
The available data strongly suggests that pyrrolidine-2,5-dione derivatives represent a promising scaffold for the development of novel anti-inflammatory agents.[9][10][11] Certain derivatives have demonstrated potent dual inhibition of COX-2 and 5-LOX, with some exhibiting in vivo efficacy comparable to that of established NSAIDs.[2][8] The modulation of the NF-κB pathway by some of these compounds provides an additional avenue for therapeutic intervention in inflammatory diseases.[4][12] Further research, including comprehensive structure-activity relationship (SAR) studies, pharmacokinetic profiling, and long-term safety assessments, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds.
References
- 1. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. kuey.net [kuey.net]
- 10. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-(Pyrrolidin-1-yl)acetic acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 2-(Pyrrolidin-1-yl)acetic acid. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its hazards. This compound is known to cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1] | To protect eyes from dust, splashes, and serious irritation.[1] |
| Respiratory Protection | Dust respirator | To be used if dust or aerosols are generated during handling or disposal.[1] |
| Body Protection | Protective clothing (e.g., lab coat) and protective boots if necessary.[1] | To prevent contamination of personal clothing and skin.[1] |
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] An eyewash station and safety shower should be readily accessible.[1][4]
Waste Segregation and Collection
Proper segregation of waste is the first step in the disposal process. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and shatter-proof container (e.g., high-density polyethylene or glass).[5]
-
Solid Waste: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a separate, sealable, and puncture-resistant container.[5]
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5] The container should be kept tightly closed when not in use.[3][5][6]
Spill Management and Cleanup
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[3][7]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[5][8] Avoid creating dust.[1][7]
-
Collect the Waste: Carefully sweep or vacuum the absorbed material into a designated, airtight hazardous waste container.[1][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[5]
-
Report the Incident: Report any spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[5]
Disposal Protocol
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.[3][4][5][6]
Key Disposal Steps:
-
Consult Regulations: Always observe all federal, state, and local environmental regulations when disposing of this substance.[1]
-
Professional Disposal: Arrange for a licensed contractor to collect and dispose of the hazardous waste.[3][8]
-
Incineration: A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Pyrrolidin-1-yl)acetic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Pyrrolidin-1-yl)acetic acid (CAS No. 6628-74-6). The following procedures are designed to ensure the safe execution of laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as an irritant. It is crucial to use appropriate personal protective equipment to prevent exposure.
-
Hazard Statements:
-
Precautionary Statements:
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the solid or its solutions. |
| Face Shield | Recommended when there is a risk of splashing, in addition to safety glasses or goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and buttoned to its full length. |
| Chemical-Resistant Apron | Recommended for handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved dust mask or respirator when handling the solid powder outside of a chemical fume hood to avoid inhalation of dust particles. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound hydrochloride is provided below.
| Property | Value |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol [3] |
| Appearance | White to off-white solid[3][4] |
| Storage Temperature | Room temperature, under inert atmosphere[2][4] |
Glove Compatibility and Breakthrough Times
| Glove Material | Breakthrough Time for Acetic Acid (Concentrated) | Recommendation |
| Nitrile Rubber | > 480 minutes (for some tested gloves)[5] | Recommended for splash protection and short-duration handling. Change gloves immediately upon contamination. |
| Neoprene | > 480 minutes (for some tested gloves) | Recommended for longer duration tasks or when greater chemical resistance is required. |
| Butyl Rubber | > 480 minutes | Excellent resistance, suitable for prolonged contact. |
Note: Always consult the glove manufacturer's specific chemical resistance data.
Standard Operating Procedure: Preparation of a 1M Aqueous Solution
This protocol outlines the steps for safely preparing a 1M aqueous solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Deionized water
-
Glass beaker
-
Magnetic stir bar and stir plate
-
Volumetric flask
-
Spatula
-
Weighing paper
-
Analytical balance
Procedure:
-
Preparation: Don all required PPE as specified in Section 1. Ensure a calibrated analytical balance is available and the work area, preferably a chemical fume hood, is clean and free of clutter.
-
Weighing: Place a piece of weighing paper on the analytical balance and tare. Carefully weigh the required amount of this compound hydrochloride using a clean spatula.
-
Dissolution: Transfer the weighed solid to a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of deionized water. Place the beaker on a magnetic stir plate and stir until the solid is completely dissolved.
-
Transfer: Carefully transfer the solution to a volumetric flask of the appropriate size.
-
Dilution to Volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Repeat this step two more times. Add deionized water to the volumetric flask until the bottom of the meniscus is on the calibration mark.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a properly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials. Store at room temperature.
Operational Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
